Tinoridine Hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S.ClH/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAQHEGFQZGATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24237-54-5 (Parent) | |
| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tinoridine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60947048 | |
| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25913-34-2, 24237-55-6 | |
| Record name | Tinoridine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25913-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-c]pyridine-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-6-(phenylmethyl)-, ethyl ester, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24237-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tinoridine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TINORIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05IIB89IVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Tinoridine Hydrochloride via the Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action, functioning as both a cyclooxygenase (COX) inhibitor and a novel inhibitor of ferroptosis through the activation of the Nrf2 signaling pathway.[1] This technical guide provides an in-depth overview of the synthesis of Tinoridine Hydrochloride, with a specific focus on the efficient and versatile Gewald reaction. Detailed experimental protocols, quantitative data, and visualizations of the core synthetic and signaling pathways are presented to facilitate research and development in this area.
Introduction
Tinoridine, chemically known as ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a thienopyridine derivative with established anti-inflammatory and analgesic properties.[2][3] Its primary mechanism of action involves the inhibition of COX enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation and pain.[2][3] Recent studies have also identified Tinoridine as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] This dual mechanism of action makes Tinoridine and its derivatives promising candidates for further investigation and drug development.
The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene nitrile, and elemental sulfur, is a highly efficient method for the synthesis of polysubstituted 2-aminothiophenes, the core scaffold of Tinoridine.[5] This guide will detail a modern and effective protocol for the synthesis of Tinoridine using this reaction.
Synthesis of Tinoridine via the Gewald Reaction
The synthesis of Tinoridine is achieved through a one-pot, three-component Gewald reaction. The reactants are N-benzyl-4-piperidone, an active methylene nitrile (such as ethyl cyanoacetate or methyl cyanoacetate), and elemental sulfur.[6] The reaction is typically catalyzed by a base. A recent advancement in this synthesis utilizes a piperidinium borate catalyst, which has been shown to provide excellent yields in shorter reaction times.[6]
Reaction Scheme
Caption: Gewald reaction for the synthesis of Tinoridine.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of Tinoridine via the Gewald reaction using a piperidinium borate catalyst. While a specific yield for Tinoridine was not reported, a "very good yield" was noted under conditions that produced a 96% yield for a similar model reaction.[6]
| Parameter | Value | Reference |
| Reactants | ||
| N-benzyl-4-piperidone | 1.0 equiv | [6] |
| Ethyl Cyanoacetate | 1.0 equiv | [6] |
| Elemental Sulfur | 1.0 equiv | [6] |
| Catalyst | ||
| Piperidinium Borate | 20 mol% | [6] |
| Reaction Conditions | ||
| Solvent | Ethanol/Water (9:1) | [6] |
| Temperature | 100 °C | [6] |
| Reaction Time | ~25 minutes | [6] |
| Yield | ||
| Tinoridine | Very good yield (estimated >90%) | [6] |
| Model Reaction Yield | 96% | [6] |
Experimental Protocol
This protocol is adapted from a general procedure for the Gewald reaction using a piperidinium borate catalyst.[7]
Materials:
-
N-benzyl-4-piperidone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Piperidinium borate
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Ethyl acetate and hexanes for TLC mobile phase
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add N-benzyl-4-piperidone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), elemental sulfur (1.0 equiv), and piperidinium borate (20 mol%).
-
Add a 9:1 mixture of ethanol and water to the flask to achieve a suitable concentration for stirring.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC using an appropriate mobile phase (e.g., 8:2 hexanes/ethyl acetate).
-
Upon completion of the reaction (typically within 25 minutes), cool the mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in an oven or under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to obtain pure Tinoridine.
-
To obtain this compound, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethanol) and treat with a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Spectroscopic Data
The following table summarizes the expected spectroscopic data for Tinoridine. This data is compiled from publicly available databases.[8]
| Spectroscopy | Data | Reference |
| ¹H NMR | Expected chemical shifts (δ) for key protons. | [8] |
| ¹³C NMR | Expected chemical shifts (δ) for key carbons. | [8] |
| IR (KBr) | Characteristic absorption bands (cm⁻¹). | [8] |
| Mass Spec (GC-MS) | Expected molecular ion peak (m/z). | [8] |
(Note: For detailed spectra, refer to the PubChem database for Tinoridine, CID 5480)
Mechanism of Action: Signaling Pathways
Tinoridine exhibits a dual mechanism of action, targeting both inflammatory and cell death pathways.
COX Inhibition Pathway
As an NSAID, Tinoridine inhibits the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2][3]
Caption: Tinoridine's inhibition of the COX pathway.
Nrf2 Activation and Ferroptosis Inhibition Pathway
Tinoridine has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.[1][4] This leads to the upregulation of antioxidant enzymes like GPX4, which in turn inhibits ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[4]
Caption: Tinoridine's activation of the Nrf2 pathway.
Conclusion
The Gewald reaction provides a robust and efficient pathway for the synthesis of Tinoridine, a drug with significant therapeutic potential owing to its dual mechanism of action. This guide has provided a comprehensive overview of a modern synthetic protocol, including quantitative data and detailed experimental procedures. The elucidation of its role in both COX inhibition and Nrf2-mediated ferroptosis inhibition opens new avenues for research and the development of novel anti-inflammatory and cytoprotective agents. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 8. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tinoridine Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class of compounds.[1][2] Initially recognized for its analgesic and anti-inflammatory properties, its mechanism of action is now understood to be multifaceted.[3][4] this compound not only functions as a conventional NSAID by inhibiting cyclooxygenase (COX) enzymes but also exhibits potent free-radical scavenging and anti-peroxidative activities.[4][5] Recent studies have further expanded its known biological functions, identifying it as a novel inhibitor of ferroptosis through the activation of the Nrf2 signaling pathway.[6] This dual-action capability, targeting both classical inflammation pathways and iron-dependent cell death, makes Tinoridine and its derivatives promising candidates for next-generation therapeutics in inflammatory diseases.[6]
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, presenting key quantitative data, experimental methodologies, and visual diagrams of its core mechanisms.
Chemical Identity and Structure
The fundamental identity of this compound is defined by its specific chemical structure and associated identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride[1] |
| CAS Number | 25913-34-2[1][5][7] |
| Synonyms | Nonflamin, Nonflamine, Dimaten, Y-3642 hydrochloride[1][5][7][8] |
| SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl[1] |
| InChI Key | LMAQHEGFQZGATE-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its formulation, delivery, and behavior in biological systems.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [1][8] |
| Molecular Weight | 352.88 g/mol | [5][8][9] |
| Appearance | White to yellow solid | [5] |
| Melting Point | 234-235 °C (decomposition) | [7] |
| Boiling Point | 493.5 °C at 760 mmHg | [7] |
| Density | 1.256 g/cm³ | [7][8] |
| Water Solubility | 0.021 mg/mL | [10] |
| DMSO Solubility | 12.5 mg/mL (35.42 mM) - 18 mg/mL (51.0 mM) | [8][11] |
| logP | 3.2 | [10] |
| pKa (Strongest Basic) | 7.51 |[10] |
Pharmacological Properties and Mechanism of Action
This compound exerts its therapeutic effects through several distinct biological pathways.
Cyclooxygenase (COX) Inhibition
As a non-steroidal anti-inflammatory drug, the primary mechanism of Tinoridine is the inhibition of COX-1 and COX-2 enzymes.[3][4] This action blocks the conversion of arachidonic acid into prostaglandins, which are key lipid compounds that mediate inflammation, pain, and fever.[1][3] This inhibition is responsible for the principal analgesic and anti-inflammatory effects of the drug.[1]
Antioxidant and Membrane-Stabilizing Activities
Beyond COX inhibition, Tinoridine is a potent radical scavenger and demonstrates significant antiperoxidative activity.[4][5][12] It effectively inhibits lipid peroxidation, a key process in cell membrane damage caused by oxidative stress.[5] This is complemented by its ability to stabilize lysosomal membranes, preventing the release of enzymes that contribute to tissue damage during inflammation.[4] Furthermore, Tinoridine has been shown to suppress renin release by inhibiting the oxidative degradation of renin granule membranes.[8]
Nrf2 Pathway Activation and Ferroptosis Inhibition
A significant recent discovery has identified Tinoridine as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of cellular antioxidant responses. By activating this pathway, Tinoridine upregulates the expression of protective enzymes like GPX4, which in turn inhibits ferroptosis—an iron-dependent form of programmed cell death implicated in inflammation and tissue injury. This novel mechanism positions Tinoridine as a multi-target therapeutic agent.[6]
Key Experiments and Methodologies
Hepatoprotective Effect Against Carbon Tetrachloride (CCl₄) Toxicity
Tinoridine has demonstrated a significant protective effect against CCl₄-induced liver damage in animal models. Pre-treatment with Tinoridine was found to mitigate the sharp decrease in liver microsomal cytochrome P-450 and glucose-6-phosphatase (G6Pase) concentrations, indicating a preservation of hepatic endoplasmic reticulum function.[5][13]
-
Experimental Protocol: In Vivo Hepatotoxicity Study [5]
-
Animal Model: Male Wistar rats weighing 180-220 g are used.
-
Treatment Group: Animals receive a single oral dose of Tinoridine (100 mg/kg) administered as a suspension in 0.5% methylcellulose solution.
-
Control Group: Control animals receive an equivalent volume of the vehicle (0.5% methylcellulose solution).
-
Induction of Toxicity: One hour after treatment, hepatotoxicity is induced by a single intraperitoneal (i.p.) injection of CCl₄ (0.25 ml/kg) prepared as a 5% (v/v) solution in olive oil.
-
Sample Collection: At predetermined time points following CCl₄ administration, animals are euthanized by carotid excision. Livers are rapidly excised, weighed, and processed for subsequent biochemical and histological analysis.
-
Inhibition of Lipid Peroxidation in Liver Microsomes
In vitro experiments have shown that Tinoridine inhibits lipid peroxidation in rat liver microsomes induced by a xanthine-xanthine oxidase system, which generates hydroxyl radicals.[5] This antiperoxidative action underscores its antioxidant capabilities at a subcellular level.
Inhibition of Renin Release
In studies using renin granule fractions, this compound (at concentrations of 5-100 μM) produced a concentration-dependent inhibition of both lipid peroxide formation and renin release that was induced by ascorbic acid.[8] This effect was not observed with other NSAIDs like indomethacin, suggesting a unique mechanism tied to its antioxidant properties.[8]
Conclusion
This compound is a versatile NSAID with a well-defined chemical structure and a compelling, multi-faceted pharmacological profile. Its classical role as a COX inhibitor is significantly enhanced by its potent antioxidant, antiperoxidative, and membrane-stabilizing activities. The recent elucidation of its role in activating the Nrf2 pathway to inhibit ferroptosis opens new avenues for its therapeutic application. For drug development professionals and researchers, Tinoridine represents a valuable molecular scaffold for creating next-generation anti-inflammatory agents that offer a more comprehensive approach to managing complex inflammatory diseases.
References
- 1. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | COX | Glutathione Peroxidase | TargetMol [targetmol.com]
- 9. KEGG DRUG: this compound [kegg.jp]
- 10. go.drugbank.com [go.drugbank.com]
- 11. selleckchem.com [selleckchem.com]
- 12. CAS:25913-34-2|this compound-德尔塔(Delta)生物试剂 [delta-f.com]
- 13. medchemexpress.com [medchemexpress.com]
Beyond Cyclooxygenase: An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Tinoridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinoridine hydrochloride, a thienopyridine derivative, has traditionally been classified as a non-steroidal anti-inflammatory drug (NSAID) owing to its well-established role as a cyclooxygenase (COX) inhibitor. However, emerging research reveals a more complex pharmacological profile, suggesting that its therapeutic efficacy extends beyond the mere inhibition of prostaglandin synthesis. This technical guide delves into the mechanisms of action of this compound that are independent of COX inhibition. Recent studies have illuminated its role as a potent inhibitor of ferroptosis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a significant departure from its classical anti-inflammatory function.[1] Furthermore, evidence points towards its activity as a free radical scavenger, an inhibitor of leukocyte migration, a modulator of pro-inflammatory cytokines, and a stabilizer of lysosomal membranes. This document provides a comprehensive overview of these non-COX-mediated actions, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved to facilitate further research and drug development.
Inhibition of Ferroptosis via Nrf2 Signaling Pathway
A novel and significant mechanism of this compound is its ability to inhibit ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Tinoridine exerts this protective effect primarily through the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.
Signaling Pathway
Tinoridine's activation of the Nrf2 pathway and subsequent inhibition of ferroptosis can be summarized in the following steps:
-
Nrf2 Activation: Tinoridine is believed to interact with and promote the stabilization and nuclear translocation of Nrf2.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
-
Upregulation of Antioxidant Genes: This binding initiates the transcription of a suite of cytoprotective genes, including Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.
-
Ferroptosis Inhibition: The increased expression of GPX4 enhances the cell's capacity to neutralize lipid hydroperoxides, thereby protecting the cell from ferroptotic death.
References
Tinoridine Hydrochloride: A Technical Guide on its Free Radical Scavenging Capabilities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tinoridine hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant potential as a potent free radical scavenger and an inhibitor of lipid peroxidation. This technical guide provides an in-depth analysis of its antioxidant properties, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This compound directly scavenges stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), and effectively inhibits hydroxyl radical-induced lipid peroxidation. Recent insights also suggest its role in modulating the Nrf2 pathway, a key regulator of cellular antioxidant responses. This document consolidates the available data to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound beyond its primary anti-inflammatory indication.
Introduction to this compound
This compound (Y-3642) is a thienopyridine derivative primarily classified as an NSAID.[1] Its therapeutic effects are traditionally attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[1] Beyond this established mechanism, a growing body of evidence highlights its capacity to counteract oxidative stress, a pathological process implicated in a wide array of diseases, including chronic inflammation, neurodegenerative disorders, and cardiovascular conditions. This dual action as both an anti-inflammatory agent and a free radical scavenger makes this compound a compound of significant interest for further investigation and drug development.
Mechanism of Action as a Free Radical Scavenger
This compound's antioxidant activity is multifaceted, involving direct interaction with free radicals and the inhibition of oxidative processes.
-
Direct Radical Scavenging: Tinoridine has been shown to directly reduce stable free radicals. In studies involving DPPH, a stable organic radical, tinoridine demonstrated the ability to donate a hydrogen atom or electron, thereby neutralizing the radical.[2][3][]
-
Hydroxyl Radical Scavenging and Inhibition of Lipid Peroxidation: The compound is particularly effective against hydroxyl radicals (•OH), one of the most reactive and damaging oxygen species in biological systems.[2][3][] It inhibits lipid peroxidation in membranes, a destructive chain reaction initiated by free radicals that leads to cellular damage. Tinoridine is oxidized in the process of inhibiting lipid peroxidation, indicating its direct role in terminating the chain reaction.[2][3][]
-
Modulation of the Nrf2 Pathway: Recent research has suggested that tinoridine may also exert its protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide range of cytoprotective genes.
Below is a diagram illustrating the proposed mechanisms of action.
Caption: Mechanisms of this compound's antioxidant action.
Quantitative Data on Free Radical Scavenging Activity
The following tables summarize the available quantitative data on the free radical scavenging and anti-lipid peroxidation activities of this compound.
Table 1: Stoichiometry of DPPH Radical Scavenging
| Compound | Radical | Molar Ratio (Tinoridine:Radical) | Reference |
| Tinoridine HCl | DPPH | ~1:2 | [2][] |
Table 2: Inhibition of Lipid Peroxidation
| Assay System | Endpoint | Effective Concentration of Tinoridine HCl | Molar Inhibition Ratio (Tinoridine:Malondialdehyde) | Reference |
| Rat Liver Mitochondria | Peroxidative disintegration | 5 µM (complete inhibition) | Not Reported | [] |
| Rat Liver Microsomes | Malondialdehyde formation | Not Specified | ~1:6 | [] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the free radical scavenging activity of this compound. Note: These are generalized protocols and may require optimization for specific experimental conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (99.5%)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Preparation of sample solutions: Prepare a series of concentrations of this compound in the appropriate solvent.
-
Assay:
-
In a 96-well microplate, add a specific volume of the this compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
References
Tinoridine Hydrochloride: A Technical Guide to its Ferroptosis Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
Tinoridine hydrochloride, a compound traditionally recognized for its non-steroidal anti-inflammatory drug (NSAID) properties, has recently emerged as a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death. This technical guide delineates the core mechanism of Tinoridine's anti-ferroptotic action, which is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the upregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides and thus preventing the execution of ferroptosis.[1] Furthermore, Tinoridine exhibits direct radical scavenging and anti-lipid peroxidation activities, providing a multi-pronged approach to ferroptosis inhibition. This document provides a comprehensive overview of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development of Tinoridine and its derivatives as therapeutic agents against pathologies involving ferroptosis.
**1. Introduction to Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] Unlike other forms of programmed cell death, such as apoptosis, ferroptosis is driven by the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), within cellular membranes. The canonical pathway of ferroptosis prevention is centered on the glutathione (GSH)-dependent activity of GPX4, which reduces toxic lipid hydroperoxides to non-toxic lipid alcohols.[2] Dysregulation of ferroptosis has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain types of cancer.
**2. Core Mechanism of this compound in Ferroptosis Inhibition
This compound inhibits ferroptosis through a dual mechanism of action:
-
Primary Mechanism: Activation of the Nrf2 Signaling Pathway: Tinoridine has been shown to bind to and promote the expression and transcriptional activity of Nrf2.[1] Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. A key downstream target of Nrf2 is GPX4. By upregulating the expression of GPX4, Tinoridine enhances the cell's capacity to neutralize lipid hydroperoxides, thereby conferring robust protection against ferroptotic stimuli.[1] The critical role of Nrf2 in Tinoridine's protective effect has been demonstrated by experiments where the knockdown of Nrf2 reversed the ability of Tinoridine to rescue cells from RSL3-induced ferroptosis.[1]
-
Supporting Mechanism: Direct Antioxidant Activity: In addition to its Nrf2-mediated effects, Tinoridine possesses intrinsic radical scavenging and anti-peroxidative properties. It can directly neutralize existing ROS and inhibit the propagation of lipid peroxidation chain reactions, thus providing an immediate line of defense against oxidative damage.
**3. Signaling Pathway Diagram
Caption: Tinoridine's Nrf2-mediated ferroptosis inhibition pathway.
**4. Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies validating Tinoridine's mechanism of action. The specific values are derived from primary literature, including a study on intervertebral disc degeneration.[1]
Table 1: In Vitro Efficacy of Tinoridine in Inhibiting RSL3-Induced Ferroptosis
| Parameter | Assay Type | Cell/System | Inducer | Tinoridine Concentration | Outcome |
| Cell Viability | CellTiter-Glo®, MTT, or similar | Nucleus Pulposus Cells, HT-1080 | RSL3 (e.g., 1 µM) | 10, 20, 40 µM | Dose-dependent increase in cell viability.[3] |
| IC50 of Ferroptosis Inhibition | Cell Viability Assays | Various Cell Lines | RSL3 or Erastin | To be determined | Data not yet available in sufficient detail. |
| Lipid ROS Levels | C11-BODIPY 581/591 | Nucleus Pulposus Cells | RSL3 (e.g., 1 µM) | 40 µM | Significant reduction in lipid peroxidation.[1][3] |
Table 2: Effect of Tinoridine on the Nrf2/GPX4 Axis
| Parameter | Assay Type | Cell/System | Tinoridine Concentration | Outcome |
| Nrf2 Protein Expression | Western Blot, qPCR | Nucleus Pulposus Cells | 40 µM | Upregulation of Nrf2 protein and mRNA levels.[1] |
| GPX4 Protein Expression | Western Blot | Nucleus Pulposus Cells | 40 µM | Significantly rescued RSL3-induced decrease in GPX4 protein expression.[3] |
| Nrf2 Binding Affinity | Molecular Docking (In Silico) | N/A | N/A | High predicted binding affinity to Nrf2 protein.[1] |
**5. Experimental Protocols
The following are detailed methodologies for key experiments to validate the ferroptosis-inhibiting effects of this compound.
Cell Viability Assay for Ferroptosis Protection
Objective: To determine the protective effect of Tinoridine against ferroptosis-inducing agents.
Materials:
-
Cell line of interest (e.g., HT-1080, primary nucleus pulposus cells)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Ferroptosis inducer (e.g., RSL3, Erastin)
-
Positive control (e.g., Ferrostatin-1)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, Resazurin)
-
Plate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of Tinoridine (e.g., 1-50 µM) or vehicle (DMSO) for 1-2 hours.
-
Induction: Add a ferroptosis inducer such as RSL3 (e.g., 1 µM) or Erastin (e.g., 10 µM) to the wells. Include wells with a positive control for inhibition (e.g., Ferrostatin-1).
-
Incubation: Incubate the plate for 8-24 hours, depending on the cell line and the potency of the inducer.
-
Viability Measurement: Assess cell viability using a standard method such as MTT or an ATP-based luminescence assay according to the manufacturer's instructions.
-
Analysis: Normalize the viability of treated cells to the vehicle-treated, non-induced control and plot dose-response curves to determine the protective effect of Tinoridine.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To directly measure the ability of Tinoridine to inhibit the accumulation of lipid ROS.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates or chamber slides
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
C11-BODIPY 581/591 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the cell viability protocol, using 6-well plates or chamber slides.
-
Probe Loading: 1-2 hours before the end of the incubation period, add the C11-BODIPY 581/591 probe (e.g., at 2.5 µM) to the cell culture medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Cell Preparation:
-
For flow cytometry: Wash cells with PBS, trypsinize, and resuspend in PBS.
-
For fluorescence microscopy: Wash cells with PBS and mount with an appropriate mounting medium.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized probe will emit green fluorescence, while the reduced probe will emit red fluorescence. Compare the green fluorescence intensity of Tinoridine-treated cells to the inducer-only control.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using appropriate filter sets for green and red fluorescence.
-
Western Blot Analysis for Nrf2 and GPX4 Expression
Objective: To measure the effect of Tinoridine on the protein expression levels of Nrf2 and GPX4.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-GPX4, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Tinoridine and/or RSL3 for a specified time (e.g., 6-12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.
**6. Experimental Workflow Diagram
Caption: General experimental workflow for investigating Tinoridine.
**7. Conclusion and Future Directions
This compound presents a compelling profile as a multi-functional therapeutic agent with a newly characterized and significant role as a ferroptosis inhibitor. Its primary mechanism of action through the activation of the Nrf2/GPX4 axis distinguishes it from its classical role as a COX inhibitor.[1] This Nrf2-dependent cytoprotective effect, combined with its inherent ability to scavenge radicals and prevent lipid peroxidation, positions Tinoridine as a robust therapeutic candidate against ferroptosis-driven pathologies.
Future research should focus on:
-
In vivo validation of these protective effects in animal models of diseases where ferroptosis is implicated.
-
A comprehensive investigation of the full spectrum of Nrf2-target genes modulated by Tinoridine.
-
Head-to-head comparative studies with other known ferroptosis inhibitors to determine relative potency and efficacy.
The elucidation of this novel pathway provides a strong rationale for the continued investigation and clinical development of Tinoridine and its derivatives for the treatment of a range of diseases, including intervertebral disc degeneration, neurodegenerative disorders, and ischemia-reperfusion injuries.[1]
References
A Technical Guide to the Molecular Docking of Tinoridine Hydrochloride with Nrf2: A Novel Approach to Ferroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinoridine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), has recently been identified as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death. This novel mechanism of action is primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Molecular docking studies have indicated a high binding affinity between Tinoridine and the Nrf2 protein, leading to its stabilization, nuclear translocation, and the subsequent upregulation of antioxidant genes. This technical guide provides an in-depth overview of the molecular docking studies of this compound with Nrf2, summarizing the current understanding of their interaction, presenting hypothetical yet representative quantitative data, and detailing the experimental protocols for such in silico investigations. The guide also visualizes the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: this compound and the Nrf2 Pathway
This compound has a well-established history as a cyclooxygenase (COX) inhibitor. However, recent research has repurposed it as a promising agent against ferroptosis, a key process in various pathologies including neurodegenerative diseases and ischemia-reperfusion injury.[1] The primary mechanism underlying this protective effect is the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.[1]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[2] Upon exposure to oxidative stress or activators like Tinoridine, this inhibition is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This leads to the transcription of a battery of cytoprotective genes, including Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides and inhibits ferroptosis.[1] Molecular docking simulations have suggested that Tinoridine directly binds to Nrf2, promoting its activity.[4]
Molecular Docking of this compound with Nrf2
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of Tinoridine and Nrf2, docking studies are crucial to elucidate the atomic-level details of their interaction, which is fundamental to understanding Tinoridine's mechanism of action.
Binding Affinity and Interactions: A Representative Analysis
The binding pocket of the Keap1 Kelch domain, where Nrf2 binds, is characterized by the presence of several key amino acid residues that are critical for protein-protein interaction. Small molecules that inhibit this interaction often form hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with these residues.
Table 1: Representative Quantitative Data for Tinoridine-Keap1 Docking
| Parameter | Representative Value | Unit | Description |
| Binding Energy | -8.5 | kcal/mol | The estimated free energy of binding. A more negative value indicates a stronger and more stable interaction. |
| Inhibition Constant (Ki) | 2.5 | µM | The concentration of Tinoridine required to occupy 50% of the Keap1 binding sites at equilibrium. |
| Interacting Residues | ARG415, SER363, ASN382, TYR572, SER602 | - | Key amino acids in the Keap1 binding pocket forming interactions with Tinoridine. |
| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions, Pi-Alkyl Stacking | - | The types of non-covalent bonds and interactions stabilizing the Tinoridine-Keap1 complex. |
Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. They are based on typical values observed in molecular docking studies of small molecule inhibitors of the Keap1-Nrf2 interaction.
Experimental Protocols for Molecular Docking
This section outlines a detailed, step-by-step protocol for performing a molecular docking study of this compound with the Keap1-Nrf2 complex. This protocol is based on standard practices in the field using widely available software.
Software and Tools
-
Protein Preparation: Schrödinger's Protein Preparation Wizard, UCSF Chimera, or AutoDockTools.
-
Ligand Preparation: ChemDraw, Avogadro, or Maestro.
-
Molecular Docking Software: AutoDock Vina, Glide (Schrödinger), or GOLD.
-
Visualization and Analysis: PyMOL, UCSF Chimera, or Discovery Studio Visualizer.
Step-by-Step Protocol
-
Protein Preparation:
-
Acquisition: Download the crystal structure of the human Keap1 Kelch domain in complex with an Nrf2-derived peptide from the Protein Data Bank (PDB). A suitable entry would be PDB ID: 2FLU.
-
Preprocessing: Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Protonation and Optimization: Add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops. Optimize the hydrogen bond network.
-
Receptor Grid Generation: Define the binding site (active site) on the Keap1 protein where Nrf2 binds. This is typically done by defining a grid box that encompasses the key interacting amino acid residues.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure.
-
Energy Minimization: Minimize the energy of the 3D structure to obtain a stable conformation.
-
Tautomeric and Ionization States: Generate possible tautomers and ionization states of the ligand at a physiological pH (e.g., 7.4).
-
Format Conversion: Convert the prepared ligand structure to the appropriate file format required by the docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Molecular Docking Simulation:
-
Configuration: Set the parameters for the docking algorithm, including the number of binding modes to generate and the exhaustiveness of the search.
-
Execution: Run the docking simulation. The software will systematically sample different conformations and orientations of Tinoridine within the defined binding site of Keap1 and score them based on a scoring function.
-
-
Analysis of Results:
-
Binding Pose Analysis: Visualize the top-ranked binding poses of Tinoridine in the Keap1 binding pocket. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) with the surrounding amino acid residues.
-
Scoring Function Analysis: Rank the poses based on their binding energies or docking scores. The pose with the most negative binding energy is typically considered the most favorable.
-
Clustering Analysis: Group similar binding poses together to identify the most populated and stable binding conformations.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for a clear understanding of complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the Nrf2 signaling pathway, the experimental workflow for molecular docking, and the logical relationship of Tinoridine's interaction.
Caption: The Nrf2 signaling pathway and the activating role of this compound.
Caption: A generalized workflow for molecular docking studies.
Caption: Logical flow of Tinoridine's mechanism of action on the Nrf2 pathway.
Conclusion and Future Directions
The repurposing of this compound as a ferroptosis inhibitor through the activation of the Nrf2 pathway represents a significant advancement in therapeutic strategies for diseases associated with oxidative stress. Molecular docking studies, though not yet fully detailed in public literature for this specific interaction, are instrumental in understanding the underlying molecular mechanisms. The representative data and detailed protocols provided in this guide offer a framework for researchers to conduct and interpret such in silico experiments.
Future research should focus on obtaining experimental validation of the predicted binding modes through techniques such as X-ray crystallography or cryo-electron microscopy. Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to design and screen for more potent Tinoridine derivatives with enhanced Nrf2 activating capabilities. A deeper understanding of the Tinoridine-Nrf2 interaction will undoubtedly pave the way for the development of novel and effective therapies for a range of oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Molecular docking and dynamics guided approach to identify potential anti-inflammatory molecules as NRF2 activator to protect against drug-induced liver injury (DILI): a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Plausible Synthetic Pathway for Tinoridine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible and efficient synthetic pathway for Tinoridine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID). The synthesis is centered around the well-established Gewald multicomponent reaction, which provides a straightforward route to the core thieno[2,3-c]pyridine scaffold of Tinoridine. This document provides a detailed experimental protocol, quantitative data, and a visual representation of the synthetic route.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound (I) reveals that the target molecule can be obtained from the free base, Tinoridine (II). The core heterocyclic system of Tinoridine, a 2-aminothieno[2,3-c]pyridine, is accessible through a Gewald reaction. This reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur. For the synthesis of Tinoridine, the key starting materials are 1-benzyl-4-piperidone (III), ethyl cyanoacetate (IV), and elemental sulfur (V).
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway
The synthesis of this compound is proposed as a two-step process:
-
Step 1: Synthesis of Tinoridine free base via Gewald Reaction. This one-pot reaction involves the condensation of 1-benzyl-4-piperidone, ethyl cyanoacetate, and elemental sulfur in the presence of a base.
-
Step 2: Formation of this compound. The Tinoridine free base is treated with hydrochloric acid to yield the corresponding hydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine)
A plausible experimental protocol for the synthesis of the Tinoridine free base is derived from a published procedure for a similar compound[1].
-
Materials:
-
1-Benzylpiperidin-4-one
-
Ethyl 2-cyanoacetate
-
Powdered sulfur
-
Dimethylformamide (DMF)
-
Triethylamine
-
-
Procedure:
-
To a solution containing ethyl 2-cyanoacetate (10 mmol, 1.06 ml) and 1-benzylpiperidin-4-one (10 mmol, 1.80 ml) in DMF (6 ml), add powdered sulfur (12 mmol, 0.38 g).
-
Stir the mixture and add triethylamine (1.20 ml) dropwise.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture with charcoal and pour it into crushed ice.
-
Collect the formed crystals by filtration and wash with water.
-
Recrystallize the product from ethanol to obtain pure Tinoridine.
-
Step 2: Synthesis of this compound
The conversion of the free base to the hydrochloride salt is a standard procedure.
-
Materials:
-
Tinoridine (free base)
-
Anhydrous solvent (e.g., diethyl ether, ethanol, or isopropanol)
-
Hydrochloric acid (as a solution in a suitable solvent, e.g., HCl in diethyl ether or isopropanol, or as gaseous HCl)
-
-
Procedure:
-
Dissolve the synthesized Tinoridine free base in a minimal amount of a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid solution with stirring.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.
-
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis.
| Parameter | Value | Reference |
| Starting Materials | ||
| 1-Benzylpiperidin-4-one | 10 mmol | [1] |
| Ethyl 2-cyanoacetate | 10 mmol | [1] |
| Sulfur | 12 mmol | [1] |
| Reaction Conditions | ||
| Solvent | DMF | [1] |
| Base | Triethylamine | [1] |
| Product (Tinoridine) | ||
| Molecular Formula | C17H20N2O2S | [1] |
| Molecular Weight | 316.41 g/mol | [1] |
| Product (Tinoridine HCl) | ||
| Molecular Formula | C17H21ClN2O2S | |
| Molecular Weight | 352.88 g/mol |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Tinoridine Hydrochloride: A Technical Guide on its Role in Prostaglandin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinoridine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action.[1][2] Its primary therapeutic effects as an analgesic and anti-inflammatory agent stem from its inhibition of prostaglandin synthesis.[1][3] This technical guide provides an in-depth exploration of this compound's role in this critical pathway, summarizing available data, detailing relevant experimental protocols, and visualizing the associated signaling cascades. While the core function of tinoridine lies in its interaction with cyclooxygenase (COX) enzymes, it also exhibits notable free radical scavenging and leukocyte migration inhibition properties, contributing to its overall anti-inflammatory profile.[1] This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.
Introduction
This compound is a thienopyridine derivative recognized for its efficacy in managing pain and inflammation associated with various conditions.[4] As an NSAID, its fundamental mechanism of action is centered on the disruption of the biosynthetic pathway of prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[2][3] Understanding the intricacies of how this compound modulates this pathway is crucial for its optimal therapeutic application and for the development of novel anti-inflammatory agents.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory effects of this compound are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a central role in the production of pro-inflammatory prostaglandins.
By inhibiting both COX-1 and COX-2, this compound effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.[2]
Signaling Pathway of Prostaglandin Synthesis and Tinoridine Inhibition
The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention by this compound.
Quantitative Data on COX Inhibition
A critical aspect of characterizing any NSAID is the determination of its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. This provides a quantitative measure of the drug's potency and its selectivity towards the two isoforms.
Note: Despite a comprehensive search of available literature, specific IC50 values for this compound's inhibition of COX-1 and COX-2 could not be located. The following table provides reference IC50 values for other common NSAIDs to serve as a benchmark for expected experimental outcomes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Indomethacin | 0.1 | 0.9 | 9 |
| Ibuprofen | 5 | 50 | 10 |
| Celecoxib | 15 | 0.04 | 0.0027 |
| Tinoridine HCl | Not Available | Not Available | Not Available |
Experimental Protocols
This section details the methodologies for key experiments to evaluate the inhibitory effects of this compound on prostaglandin synthesis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to determine the IC50 values of this compound for COX-1 and COX-2.
Objective: To quantify the in vitro inhibition of purified COX-1 and COX-2 enzymes by this compound.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrate, and cofactors in the assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately add the detection reagent (TMPD), which is oxidized by the peroxidase activity of COX, resulting in a color change.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Additional Anti-inflammatory Mechanisms
Beyond its direct inhibition of prostaglandin synthesis, this compound exhibits other pharmacological activities that contribute to its anti-inflammatory effects.
Free Radical Scavenging
Tinoridine has been shown to possess potent free radical scavenging and anti-peroxidative activity.[1] Reactive oxygen species (ROS) are known to contribute to tissue damage during inflammation. By neutralizing these free radicals, tinoridine can help protect tissues from oxidative stress.
Inhibition of Leukocyte Migration
Tinoridine has also been demonstrated to inhibit the migration of leukocytes to inflamed tissues.[1] Leukocytes play a crucial role in the inflammatory cascade by releasing various inflammatory mediators. By impeding their migration, tinoridine can help to dampen the overall inflammatory response.
Conclusion
This compound is a well-established NSAID that exerts its primary anti-inflammatory and analgesic effects through the inhibition of prostaglandin synthesis via the blockade of COX-1 and COX-2 enzymes. Its multifaceted nature, which also includes free radical scavenging and inhibition of leukocyte migration, makes it an effective therapeutic agent for a range of inflammatory conditions. Further research to elucidate the precise IC50 values for its COX inhibitory activity would provide a more complete quantitative understanding of its potency and selectivity, aiding in its optimal clinical use and in the development of next-generation anti-inflammatory drugs. This technical guide provides a foundational understanding of tinoridine's core mechanism of action for researchers and professionals in the field.
References
An In-depth Technical Guide on the Antioxidant and Free-Radical Scavenging Activity of Tinoridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant antioxidant and free-radical scavenging properties. This technical guide provides a comprehensive overview of the mechanisms and experimental validation of Tinoridine's antioxidant and antiperoxidative activities. The document summarizes available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of Tinoridine beyond its primary anti-inflammatory function.
Introduction
Tinoridine is a thienopyridine derivative recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins.[2] Beyond this well-established role, research has highlighted Tinoridine's potent capabilities as a radical scavenger and an inhibitor of lipid peroxidation.[3] This dual action suggests a broader therapeutic potential, particularly in pathological conditions where oxidative stress is a key contributor. This guide delves into the specifics of Tinoridine's antioxidant and free-radical scavenging activities, providing a technical framework for further investigation and development.
Mechanism of Action: Free-Radical Scavenging
Tinoridine exhibits a multi-faceted approach to combating oxidative stress, primarily through the direct scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.
Hydroxyl Radical Scavenging
The principal antioxidant mechanism of Tinoridine is its ability to directly scavenge hydroxyl radicals (•OH), which are highly reactive and damaging to cellular components.[4] The interaction between Tinoridine and hydroxyl radicals leads to the oxidation of the Tinoridine molecule, thereby neutralizing the radical and preventing it from causing cellular damage.[3]
Inhibition of Lipid Peroxidation
Tinoridine has been shown to effectively inhibit lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cell membrane damage.[5] This inhibition is observed in microsomal systems where lipid peroxidation is induced by agents such as the xanthine-xanthine oxidase system in the presence of ADP and Fe²⁺.[3][4] The antiperoxidative action of Tinoridine is closely linked to its hydroxyl radical scavenging capability, as hydroxyl radicals are key initiators of lipid peroxidation.[4]
Interaction with Other Radicals
Studies have also indicated that Tinoridine can reduce the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[3][4] This activity further confirms its capacity to donate a hydrogen atom or an electron to neutralize free radicals. However, it has been noted that Tinoridine does not significantly affect the reduction of cytochrome c caused by superoxide radicals, suggesting a degree of selectivity in its radical scavenging activity.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental procedures related to the antioxidant activity of Tinoridine.
Caption: Mechanism of Tinoridine's antioxidant action.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Quantitative Data on Antioxidant Activity
The following tables summarize the quantitative data on the antioxidant and free-radical scavenging activities of Tinoridine. Please note that specific IC50 values from peer-reviewed literature were not available in the initial searches, and the values presented here are illustrative placeholders based on the known potency of Tinoridine.
Table 1: Free-Radical Scavenging Activity of Tinoridine
| Assay | Radical Species | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | [Data not available] | Ascorbic Acid | [Data not available] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | [Data not available] | Trolox | [Data not available] |
| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | [Data not available] | Mannitol | [Data not available] |
| Superoxide Dismutase (SOD)-like Activity | Superoxide Anion (O₂⁻) | [Data not available] | SOD | [Data not available] |
Table 2: Inhibition of Lipid Peroxidation by Tinoridine
| Assay System | Inducing Agent | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Rat Liver Microsomes | Xanthine-Xanthine Oxidase/ADP/Fe²⁺ | [Data not available] | Vitamin E | [Data not available] |
| Rat Liver Microsomes | H₂O₂-Fe²⁺ (Fenton Reaction) | [Data not available] | BHT | [Data not available] |
*Note: Specific IC50 values require access to the full-text research articles by Shimada O. and Yasuda H. (1977, 1986).
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antioxidant and free-radical scavenging activity of Tinoridine. These protocols are based on standard laboratory procedures and should be adapted based on specific experimental conditions.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Tinoridine Solutions: Prepare a series of concentrations of Tinoridine in a suitable solvent (e.g., methanol or DMSO).
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each concentration of the Tinoridine solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of Tinoridine required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of Tinoridine.
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Working Solution: Dilute the ABTS•⁺ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a specific volume of the Tinoridine solution at various concentrations to the ABTS•⁺ working solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Hydroxyl Radical Scavenging Assay (Fenton Reaction)
Principle: This assay measures the scavenging of hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals degrade a detector molecule (e.g., deoxyribose), and the extent of degradation is measured.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing a phosphate buffer (pH 7.4), FeCl₃, EDTA, H₂O₂, deoxyribose, and various concentrations of Tinoridine.
-
Initiation: Initiate the reaction by adding ascorbic acid or by incubating at 37°C.
-
Termination and Color Development: Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the mixture in a water bath to develop a pink chromogen.
-
Measurement: After cooling, measure the absorbance of the solution at approximately 532 nm.
-
Calculation: A lower absorbance in the presence of Tinoridine indicates scavenging of hydroxyl radicals. Calculate the percentage of scavenging activity and the IC50 value.
Inhibition of Lipid Peroxidation Assay
Principle: This assay measures the amount of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Procedure:
-
Preparation of Microsomes: Isolate liver microsomes from rats through differential centrifugation.
-
Induction of Lipid Peroxidation: Incubate the microsomal suspension with an inducing agent (e.g., xanthine-xanthine oxidase system with ADP and Fe²⁺) in the presence of various concentrations of Tinoridine.
-
TBARS Assay: Stop the reaction and add TBA reagent. Heat the mixture to allow the formation of the MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance of the supernatant at approximately 532 nm.
-
Calculation: A decrease in absorbance in the presence of Tinoridine indicates inhibition of lipid peroxidation. Calculate the percentage of inhibition and the IC50 value.
Conclusion
Tinoridine possesses significant antioxidant and free-radical scavenging properties, primarily through the direct scavenging of hydroxyl radicals and the inhibition of lipid peroxidation. These activities complement its established anti-inflammatory effects and suggest a broader therapeutic potential in diseases associated with oxidative stress. Further research, particularly studies providing detailed quantitative data on its scavenging and inhibitory concentrations, is warranted to fully elucidate its clinical utility as an antioxidant agent. This technical guide provides a foundational understanding for researchers and drug development professionals to pursue further investigations into the multifaceted pharmacological profile of Tinoridine.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Tinoridine | 24237-54-5 [smolecule.com]
- 5. Lipid peroxidation and its inhibition by tinoridine. I. Lipid peroxidation-induced disintegration of microsomal membrane and cytochrome P-450 in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Tinoridine Hydrochloride in RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tinoridine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. By blocking COX-1 and COX-2 enzymes, this compound effectively reduces prostaglandin production. Recent studies have also highlighted its potent radical scavenging and antiperoxidative activities. Furthermore, emerging research has identified Tinoridine as a novel inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nrf2 signaling pathway. This dual action on both classical inflammatory pathways and cellular death processes makes this compound a compound of significant interest for further investigation in inflammatory conditions.
The RAW 264.7 macrophage cell line, derived from mice, is a widely used in vitro model to study inflammation. Stimulation of these cells with bacterial lipopolysaccharide (LPS) triggers a robust inflammatory response, characterized by the production of pro-inflammatory mediators such as nitric oxide (NO), and cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This response is primarily mediated by the activation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Data Presentation
While specific quantitative data for the effects of this compound on RAW 264.7 macrophages are not extensively available in public literature, the following tables are provided as templates for researchers to organize their experimental findings in a clear and structured manner.
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages
| Tinoridine HCl Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± SD |
| 10 | Value | ± SD |
| 25 | Value | ± SD |
| 50 | Value | ± SD |
| 100 | Value | ± SD |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | % Inhibition | Standard Deviation |
| Control (Untreated) | Value | - | ± SD |
| LPS (1 µg/mL) | Value | 0 | ± SD |
| LPS + Tinoridine HCl (10 µM) | Value | Value | ± SD |
| LPS + Tinoridine HCl (25 µM) | Value | Value | ± SD |
| LPS + Tinoridine HCl (50 µM) | Value | Value | ± SD |
| LPS + Tinoridine HCl (100 µM) | Value | Value | ± SD |
| IC50 Value (µM) | Value |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Tinoridine HCl (10 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Tinoridine HCl (25 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Tinoridine HCl (50 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Tinoridine HCl (100 µM) | Value ± SD | Value ± SD | Value ± SD |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in Dimethyl Sulfoxide (DMSO).
-
To prepare a 10 mM stock solution, dissolve 3.53 mg of this compound (Molecular Weight: 352.88 g/mol ) in 1 mL of fresh, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
When preparing working concentrations for cell culture experiments, ensure the final concentration of DMSO in the medium is ≤ 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture and Maintenance
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 10, 25, 50, 100 µM) in complete culture medium.
-
Remove the old medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol is for measuring the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits being used.
-
Measure the absorbance using a microplate reader at the wavelength specified by the kit manufacturer.
-
Calculate the cytokine concentrations based on the standard curves.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol allows for the assessment of the activation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for IκBα degradation).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, JNK, and ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for evaluating this compound in RAW 264.7 cells.
Caption: Potential inhibition of LPS-induced inflammatory pathways by Tinoridine HCl.
Application Notes and Protocols: Investigating Tinoridine Hydrochloride in the Carrageenan-Induced Paw Edema Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multi-faceted mechanism of action. Primarily, it functions as a cyclooxygenase (COX) inhibitor, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation.[1] Additionally, Tinoridine has been identified as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This dual action suggests a comprehensive approach to mitigating inflammation and subsequent tissue damage.
The carrageenan-induced paw edema model in rats is a classical and highly reproducible acute inflammatory model used for the evaluation of anti-inflammatory agents.[2][3] Sub-plantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. The subsequent late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins, cytokines (like TNF-α and IL-1β), and nitric oxide (NO), involving the induction of enzymes such as COX-2 and inducible nitric oxide synthase (iNOS).[4] This model is particularly well-suited for assessing the efficacy of NSAIDs like this compound.
These application notes provide a detailed protocol for utilizing the carrageenan-induced paw edema rat model to assess the anti-inflammatory properties of this compound. The document includes hypothetical quantitative data presented in a structured format for clarity and illustrative diagrams to visualize the experimental workflow and the underlying signaling pathways.
Data Presentation
The following tables present representative data demonstrating the potential anti-inflammatory effects of this compound in the carrageenan-induced paw edema model.
Table 1: Effect of this compound on Paw Volume in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | 0 hr | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Normal Control | - | 0.95 ± 0.04 | 0.96 ± 0.05 | 0.97 ± 0.04 | 0.98 ± 0.05 | 0.97 ± 0.04 | 0.96 ± 0.05 |
| Carrageenan Control | - | 0.98 ± 0.05 | 1.55 ± 0.08 | 1.88 ± 0.10 | 2.15 ± 0.12 | 2.05 ± 0.11 | 1.90 ± 0.10 |
| Tinoridine HCl | 10 | 0.97 ± 0.04 | 1.30 ± 0.07 | 1.50 ± 0.08 | 1.65 ± 0.09 | 1.55 ± 0.08 | 1.40 ± 0.07 |
| Tinoridine HCl | 20 | 0.96 ± 0.05 | 1.20 ± 0.06 | 1.35 ± 0.07 | 1.45 ± 0.08 | 1.30 ± 0.07 | 1.20 ± 0.06 |
| Tinoridine HCl | 40 | 0.98 ± 0.04 | 1.10 ± 0.05 | 1.20 ± 0.06 | 1.25 ± 0.07 | 1.15 ± 0.06 | 1.05 ± 0.05 |
| Indomethacin | 10 | 0.97 ± 0.05 | 1.15 ± 0.06 | 1.25 ± 0.07 | 1.35 ± 0.08 | 1.25 ± 0.07 | 1.15 ± 0.06 |
Values are expressed as Mean ± SEM. Paw volume is measured in mL. *p < 0.05, **p < 0.01 compared to Carrageenan Control group.
Table 2: Percentage Inhibition of Paw Edema by this compound
| Treatment Group | Dose (mg/kg) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Tinoridine HCl | 10 | 43.86% | 42.22% | 42.74% | 46.73% | 54.35% |
| Tinoridine HCl | 20 | 61.40% | 58.89% | 60.00% | 70.09% | 76.09% |
| Tinoridine HCl | 40 | 78.95% | 75.56% | 76.92% | 84.11% | 92.39% |
| Indomethacin | 10 | 70.18% | 70.00% | 68.38% | 74.77% | 81.52% |
Percentage inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to inhibit carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in normal saline)
-
Plethysmometer or digital calipers
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Normal Control (Vehicle only)
-
Group II: Carrageenan Control (Vehicle + Carrageenan)
-
Group III-V: this compound (10, 20, 40 mg/kg, p.o.) + Carrageenan
-
Group VI: Indomethacin (10 mg/kg, p.o.) + Carrageenan
-
-
Drug Administration: Administer this compound, Indomethacin, or the vehicle orally (p.o.) 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat (except for the Normal Control group, which receives a saline injection).
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the mean paw volume for each group at each time point. Determine the percentage inhibition of paw edema for the treated groups relative to the carrageenan control group. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Signaling Pathway of this compound in Inflammation
Caption: Dual inhibitory mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory effect of tedizolid on carrageenan-induced footpad edema rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-inflammatory Effects of Tilorone Hydrochloride via Nitric Oxide Inhibition using the Griess Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing the Griess assay to quantify the in vitro anti-inflammatory effects of Tilorone Hydrochloride by measuring its impact on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages. Tilorone Hydrochloride is a synthetic immunomodulatory agent with known antiviral and anti-inflammatory properties.[1][2][3][4] This application note outlines the experimental workflow, data analysis, and interpretation for assessing the potential of Tilorone Hydrochloride to inhibit the production of the pro-inflammatory mediator, nitric oxide.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in the inflammatory process, and upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a variety of pro-inflammatory mediators, including nitric oxide (NO).[5][6] Nitric oxide is synthesized by inducible nitric oxide synthase (iNOS) and is a key signaling molecule in inflammation.[7][8] Consequently, the inhibition of NO production is a common strategy for screening potential anti-inflammatory compounds.[9][10]
Tilorone Hydrochloride is recognized for its immunomodulatory and antiviral activities, which are largely attributed to its ability to induce interferon (IFN) production.[1][11][12][13] It has also been reported to possess anti-inflammatory properties, suggesting its potential to modulate inflammatory pathways.[1][4][14] The Griess assay is a straightforward and widely used colorimetric method to determine the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[5][6][15][16] This application note details the use of the Griess assay to evaluate the dose-dependent effects of Tilorone Hydrochloride on NO production in an in vitro model of inflammation.
Experimental Design and Workflow
The experimental workflow is designed to assess the inhibitory effect of Tilorone Hydrochloride on LPS-induced NO production in RAW 264.7 murine macrophages.
References
- 1. Dissociation between antiinflammatory action of tilorone and its interferon inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Lidocaine inhibition of inducible nitric oxide synthase and cationic amino acid transporter-2 transcription in activated murine macrophages may involve voltage-sensitive Na+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tilorone hydrochloride: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tilorone Hydrochloride: Mode of Action | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Nrf2 Activation by Tinoridine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing Western blot analysis to investigate the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by Tinoridine Hydrochloride. It includes expected quantitative outcomes, step-by-step experimental procedures, and visual representations of the signaling pathway and experimental workflow.
Introduction
This compound, a non-steroidal anti-inflammatory drug (NSAID), has recently been identified as a potent activator of the Nrf2 signaling pathway.[1][2] Nrf2 is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative stress and inflammation.[3][4] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3][5] Upon stimulation by inducers such as this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[1][3] This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6][7][8] Recent studies have highlighted that Tinoridine's mechanism of action in inhibiting ferroptosis, a form of iron-dependent cell death, is primarily centered on the activation of this Nrf2 signaling pathway.[1][2] This application note provides a comprehensive guide to utilizing Western blot analysis for quantifying the activation of Nrf2 and its downstream targets in response to this compound treatment.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in key protein levels following treatment with this compound, based on findings from relevant studies. These values can serve as a benchmark for expected experimental outcomes.
| Protein Target | Cell Type | Treatment Condition | Expected Fold Change (vs. Control) | Reference |
| Nrf2 (Nuclear) | Nucleus Pulposus Cells | This compound (10-50 µM) | ↑ (Significant Increase) | [1] |
| HO-1 | Nucleus Pulposus Cells | This compound (10-50 µM) | ↑ (Significant Increase) | [9] |
| NQO1 | Nucleus Pulposus Cells | This compound (10-50 µM) | ↑ (Significant Increase) | [9] |
| GPX4 | Nucleus Pulposus Cells | This compound + RSL3 | Rescue of RSL3-induced downregulation | [1] |
| Keap1 | - | This compound | ↓ or No significant change | [7] |
Note: The exact fold change may vary depending on the cell type, concentration of this compound, and treatment duration. RSL3 is an inducer of ferroptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess Nrf2 activation by this compound using Western blot analysis.
Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest (e.g., Nucleus Pulposus cells, HepG2, or other relevant cell lines) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO).[10] Store the stock solution at -20°C.
-
Treatment: When cells reach the desired confluency, replace the old medium with a fresh medium containing the desired concentration of this compound (e.g., 10-50 µM). A vehicle control (DMSO) should be included in parallel. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[10]
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) to allow for Nrf2 activation and expression of downstream target proteins.
Preparation of Cell Lysates
a. Total Protein Extraction:
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer it to a new tube.
b. Nuclear and Cytoplasmic Fractionation (for Nrf2 translocation analysis):
-
Follow a commercially available nuclear and cytoplasmic extraction kit protocol (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).[7]
-
Briefly, after cell harvesting and washing, cells are lysed with a cytoplasmic extraction buffer, and the cytoplasmic fraction is separated by centrifugation.
-
The remaining nuclear pellet is then lysed with a nuclear extraction buffer to release nuclear proteins.
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Use the results to normalize the amount of protein loaded for each sample in the subsequent Western blot analysis.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[1] Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][11]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, Keap1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[6][11] Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:2000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[11] Normalize the expression of the target proteins to the loading control.
Signaling Pathways and Experimental Workflows
Caption: Nrf2 signaling pathway activation by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Nrf2 and its related natural regulators in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]
- 7. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 8. Role of Keap1-Nrf2/ARE signal transduction pathway in protection of dexmedetomidine preconditioning against myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
Application Note and Protocol: Preparation of a 10 mM Stock Solution of Tinoridine Hydrochloride in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a 10 mM stock solution of Tinoridine Hydrochloride in Dimethyl Sulfoxide (DMSO). Adherence to this protocol will help ensure the solution's stability, concentration accuracy, and optimal performance in downstream applications.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of a stock solution.
| Parameter | Value | Source(s) |
| Molecular Weight | 352.88 g/mol | [1][2][3][4] |
| Appearance | White to yellow solid | [1] |
| Solubility in DMSO | 10 - 18 mg/mL (28.34 - 51.0 mM) | [5][6][7] |
| Mass for 1 mL of 10 mM Stock | 3.53 mg | [6][8][9] |
| Storage (Solid Compound) | 4°C, sealed, away from moisture | [1][6] |
| Storage (DMSO Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1][5][6][10] |
Experimental Protocol: 10 mM Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][5][6][10]
Materials:
-
This compound powder (MW: 352.88 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Pre-equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening their containers. This prevents condensation of moisture from the air.
-
Weighing: Accurately weigh 3.53 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolution:
-
Final Inspection: Ensure the final solution is clear and free of any precipitation or particulate matter.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[8][9]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1][10][11]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1][10][11]
-
Protect the stock solution from light.[10]
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution.
Signaling Pathway (Reference)
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) that also possesses potent free radical scavenging and antiperoxidative activities.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[8]
Caption: Simplified pathway showing Tinoridine HCl inhibition of prostaglandin synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KEGG DRUG: this compound [kegg.jp]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
In Vivo Administration of Tinoridine Hydrochloride in Wistar Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins, mediators of inflammation, pain, and fever.[1] Beyond its COX-inhibitory effects, this compound also exhibits significant free radical scavenging and anti-peroxidative activities, suggesting a multifaceted approach to managing inflammation and oxidative stress.[2][3][4] This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in Wistar rats, a common preclinical model for efficacy and safety assessment of anti-inflammatory drugs.
Data Presentation
Pharmacokinetic Profile (Oral Administration in Sprague-Dawley Rats)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | Rapid | [5] |
| Elimination | Rapid | [5] |
Note: The study in Sprague-Dawley rats utilized a validated LC-MS method for quantification in plasma.[5]
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
The following table illustrates the potential anti-inflammatory effect of a compound in the carrageenan-induced paw edema model in Wistar rats, a standard assay for evaluating NSAIDs.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | Data Not Available | - |
| This compound | To be determined | To be determined | To be determined |
| Positive Control (e.g., Indomethacin) | 5 | Data Not Available | Data Not Available |
This table is a template. Specific quantitative data for this compound in this model was not available in the searched literature. Researchers should generate this data experimentally.
Analgesic Efficacy: Hot Plate Test
The hot plate test assesses the central analgesic activity of a compound. The table below is a template for presenting data from such a study.
| Treatment Group | Dose (mg/kg, p.o.) | Reaction Time (seconds) at 60 min (Mean ± SEM) |
| Control (Vehicle) | - | Data Not Available |
| This compound | To be determined | To be determined |
| Positive Control (e.g., Morphine) | To be determined | To be determined |
This table is a template. Specific quantitative data for this compound in this model was not available in the searched literature. Researchers should generate this data experimentally.
Antioxidant Activity: Oxidative Stress Markers
This compound's free-radical scavenging properties can be quantified by measuring various oxidative stress markers in plasma or tissue homogenates.
| Treatment Group | Dose (mg/kg, p.o.) | Malondialdehyde (MDA) Level | Superoxide Dismutase (SOD) Activity |
| Control (Vehicle) | - | Data Not Available | Data Not Available |
| This compound | 100 | Data Not Available | Data Not Available |
| Oxidative Stress Inducer (e.g., CCl4) | - | Data Not Available | Data Not Available |
This table is a template based on a study where 100 mg/kg of Tinoridine was used to counteract CCl4-induced alterations in enzyme activities in Wistar rats.[2][4] Specific values for MDA and SOD under these conditions require experimental determination.
Experimental Protocols
Carrageenan-Induced Paw Edema in Wistar Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose solution)[4]
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (e.g., Control, this compound low dose, this compound high dose, Positive Control).
-
Administer this compound or the vehicle orally (p.o.) 1 hour before carrageenan injection.[4]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Freund's Adjuvant-Induced Arthritis in Wistar Rats
This model is used to evaluate the efficacy of compounds against chronic inflammation and autoimmune-like responses.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Vernier calipers
-
Scoring system for arthritis severity
Procedure:
-
On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar surface of the right hind paw.
-
Monitor the animals daily for signs of arthritis, including paw swelling and erythema.
-
Begin oral administration of this compound or vehicle on a prophylactic or therapeutic schedule (e.g., daily from day 0 or after the onset of arthritis).
-
Measure the paw volume of both hind paws at regular intervals.
-
Assess the arthritis severity using a macroscopic scoring system (e.g., 0 = no signs of arthritis; 4 = severe arthritis with ankylosis).
-
At the end of the study, blood samples can be collected for analysis of inflammatory markers (e.g., cytokines, C-reactive protein), and joint tissues can be processed for histopathological examination.
Hot Plate Test for Analgesic Activity
This method is used to assess the central analgesic effects of a compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Oral gavage needles
Procedure:
-
Acclimatize the rats to the testing room and the hot plate apparatus.
-
Administer this compound or vehicle orally.
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place each rat on the hot plate.
-
Record the latency time for the rat to exhibit a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
An increase in the reaction time compared to the control group indicates an analgesic effect.
Measurement of Oxidative Stress Markers
This protocol outlines the general procedure for assessing the antioxidant effects of this compound.
Materials:
-
Male Wistar rats
-
This compound
-
Vehicle
-
Oxidative stress inducer (optional, e.g., Carbon Tetrachloride - CCl4)[2][4]
-
Reagents for measuring Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH).
-
Spectrophotometer
Procedure:
-
Treat the rats with this compound or vehicle for a specified period.
-
If inducing oxidative stress, administer the inducing agent (e.g., CCl4 orally 1 hour after this compound).[4]
-
At the end of the treatment period, collect blood and/or tissue samples (e.g., liver).
-
Prepare plasma or tissue homogenates according to standard laboratory procedures.
-
Measure the levels of MDA (as an indicator of lipid peroxidation) and the activities of antioxidant enzymes (SOD, CAT, GSH) using commercially available kits or established spectrophotometric methods.
-
Compare the results from the this compound-treated group to the control and/or oxidative stress-induced groups.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Logical Relationship of Tinoridine's Antioxidant Action.
References
- 1. Metabolic and oxidative stress markers in Wistar rats after 2 months on a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of analgesic and anti-inflammatory activity of purine-2,6-dione-based TRPA1 antagonists with PDE4/7 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msjonline.org [msjonline.org]
Application Notes and Protocols for the Investigation of Tinoridine Hydrochloride in Intervertebral Disc Degeneration Research
Disclaimer: The following application notes and protocols are presented as a hypothetical research framework. As of the current date, there is no direct scientific literature specifically investigating the use of Tinoridine Hydrochloride for intervertebral disc degeneration (IVDD). The proposed experiments are based on the known anti-inflammatory mechanisms of this compound and the established pathophysiology of IVDD.
Introduction to Intervertebral Disc Degeneration (IVDD)
Intervertebral disc degeneration is a progressive condition characterized by the breakdown of the extracellular matrix (ECM) of the intervertebral disc, primarily affecting the central nucleus pulposus (NP) and the surrounding annulus fibrosus (AF).[1][2][3] This degenerative cascade involves increased apoptosis of nucleus pulposus cells (NPCs), heightened inflammatory responses, and an imbalance between anabolic and catabolic processes.[1][3][4] Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are known to be major drivers of the inflammatory and catabolic events in IVDD, leading to the upregulation of matrix-degrading enzymes like matrix metalloproteinases (MMPs) and ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs).[1][5][6]
This compound: A Potential Therapeutic Candidate
This compound is a non-steroidal anti-inflammatory drug (NSAID).[5][7] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, potent mediators of inflammation and pain.[4][5] In addition to its COX-inhibiting activity, this compound has been reported to possess free-radical scavenging and antiperoxidative properties, which could help mitigate the oxidative stress implicated in IVDD.[4] Given its anti-inflammatory and antioxidant capabilities, it is hypothesized that this compound may offer therapeutic benefits in the context of IVDD by mitigating inflammation and protecting NPCs from apoptosis and catabolic degradation.
Application Note 1: Investigating the Cytoprotective and Anti-inflammatory Effects of this compound on Nucleus Pulposus Cells in vitro
This protocol outlines a method to assess the potential of this compound to protect human nucleus pulposus cells (hNPCs) from inflammation-induced apoptosis and extracellular matrix degradation.
Experimental Workflow
Caption: In vitro experimental workflow for assessing this compound's effects on hNPCs.
Protocol
-
Cell Culture:
-
Isolate primary human nucleus pulposus cells (hNPCs) from surgical samples of patients undergoing discectomy.
-
Culture the isolated hNPCs in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Seed the hNPCs in appropriate culture plates (e.g., 96-well for viability, 6-well for RNA/protein extraction) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the hNPCs with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Induce an inflammatory and catabolic state by adding Interleukin-1 beta (IL-1β) to a final concentration of 10 ng/mL to the culture medium.
-
Include control groups: untreated cells and cells treated with IL-1β alone.
-
Incubate the cells for 24 hours.
-
-
Analysis:
-
Cell Viability: Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Apoptosis Assay: Quantify apoptosis by staining the cells with Annexin V-FITC and Propidium Iodide (PI) followed by analysis on a flow cytometer.
-
Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of key catabolic genes (MMP-3, MMP-13, ADAMTS-5) and anabolic genes (Aggrecan, Collagen Type II).
-
Protein Analysis: Measure the concentration of inflammatory mediators such as Prostaglandin E2 (PGE2), IL-6, and TNF-α in the culture supernatant using ELISA kits.
-
Hypothetical Data Presentation
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) | Relative MMP-13 Expression | Relative Aggrecan Expression |
| Control | 100 ± 5.2 | 4.5 ± 0.8 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| IL-1β (10 ng/mL) | 65 ± 4.8 | 25.1 ± 2.3 | 8.2 ± 0.9 | 0.3 ± 0.05 |
| IL-1β + Tino (1 µM) | 70 ± 5.1 | 22.4 ± 2.1 | 6.5 ± 0.7 | 0.4 ± 0.06 |
| IL-1β + Tino (10 µM) | 85 ± 4.9 | 15.3 ± 1.8 | 3.1 ± 0.4 | 0.7 ± 0.08 |
| IL-1β + Tino (50 µM) | 95 ± 5.5 | 8.9 ± 1.2 | 1.5 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation and are hypothetical.
Application Note 2: Evaluating the Therapeutic Potential of this compound in a Rat Model of IVDD
This protocol describes an in vivo study to determine if this compound can attenuate the progression of IVDD in a surgically induced rat model.
Experimental Workflow
Caption: In vivo experimental workflow for evaluating this compound in a rat IVDD model.
Protocol
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the rats and, under sterile conditions, expose the lumbar spine.
-
Induce IVDD at the L4-L5 and L5-L6 levels by puncturing the annulus fibrosus with a 21-gauge needle. The needle is inserted to a depth of 5 mm, rotated 360 degrees, and held for 30 seconds.
-
The sham group will undergo the surgical procedure without needle puncture.
-
-
Treatment:
-
Divide the animals into three groups: Sham, Vehicle (IVDD + saline), and Tinoridine HCl (IVDD + drug).
-
Administer this compound (e.g., 10 mg/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection daily for 8 weeks, starting the day after surgery.
-
-
Evaluation:
-
Magnetic Resonance Imaging (MRI): At 4 and 8 weeks post-surgery, perform T2-weighted MRI of the lumbar spine.
-
Calculate the Disc Height Index (DHI) to assess changes in disc height.
-
Measure the T2 signal intensity to evaluate the water content and proteoglycan integrity of the nucleus pulposus.
-
-
Histology: At the 8-week endpoint, euthanize the animals and harvest the lumbar spines.
-
Fix, decalcify, and embed the discs in paraffin.
-
Section the discs and perform Hematoxylin and Eosin (H&E) staining to observe the overall morphology and cellularity.
-
Use Safranin O-Fast Green staining to visualize proteoglycan content (red) and collagen (green).
-
Score the degree of degeneration based on a standardized histological grading scale.
-
-
Hypothetical Data Presentation
| Group | Disc Height Index (DHI) at 8 weeks | T2 Signal Intensity (a.u.) at 8 weeks | Histological Score at 8 weeks (0-15 scale) |
| Sham | 0.95 ± 0.04 | 1500 ± 120 | 1.2 ± 0.5 |
| Vehicle | 0.62 ± 0.07 | 750 ± 95 | 11.5 ± 1.8 |
| Tinoridine HCl | 0.81 ± 0.06 | 1100 ± 110 | 6.3 ± 1.2 |
Data are presented as mean ± standard deviation and are hypothetical.
Application Note 3: Elucidating the Molecular Mechanism of this compound in Nucleus Pulposus Cells
This protocol aims to investigate whether the protective effects of this compound in hNPCs are mediated through the inhibition of the NF-κB and/or MAPK signaling pathways.
Hypothesized Signaling Pathway Modulation
Caption: Hypothesized mechanism of Tinoridine HCl in IVDD, targeting COX-2 and potentially NF-κB/MAPK pathways.
Protocol
-
Cell Culture and Treatment:
-
Culture and seed hNPCs as described in Application Note 1.
-
Pre-treat cells with this compound (50 µM) for 2 hours.
-
Stimulate with IL-1β (10 ng/mL) for a shorter duration suitable for observing signaling events (e.g., 15, 30, and 60 minutes).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells at the designated time points and extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against key signaling proteins:
-
NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.
-
MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.
-
-
Use β-actin as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity using densitometry software.
-
Hypothetical Data Presentation
| Treatment Group (30 min) | p-p65 / p65 Ratio | p-p38 / p38 Ratio |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| IL-1β (10 ng/mL) | 5.8 ± 0.6 | 4.5 ± 0.5 |
| IL-1β + Tinoridine HCl (50 µM) | 3.1 ± 0.4 | 2.2 ± 0.3 |
Data are presented as mean ± standard deviation relative to the control group and are hypothetical.
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the initial investigation of this compound as a potential therapeutic agent for intervertebral disc degeneration. These experiments would systematically evaluate its efficacy from the cellular level to an in vivo model, and begin to explore its underlying molecular mechanisms of action in the specific context of IVDD. The successful completion of such studies would be a prerequisite for considering this compound for further pre-clinical and clinical development for this indication.
References
- 1. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tinoridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | COX | Glutathione Peroxidase | TargetMol [targetmol.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Tinoridine Hydrochloride in Nucleus Pulposus Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intervertebral disc degeneration (IDD) is a primary contributor to low back pain, characterized by progressive changes in the nucleus pulposus (NP), including cellular senescence, apoptosis, and degradation of the extracellular matrix (ECM).[1] Chronic inflammation is a key driver of these degenerative processes, with signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome playing crucial roles.[2][3] Tinoridine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action that includes inhibition of cyclooxygenase (COX) enzymes, free radical scavenging, and modulation of leukocyte migration and cytokine activity.[1][4][5] These properties make it a promising candidate for mitigating inflammatory responses in nucleus pulposus cells and potentially slowing the progression of IDD.
These application notes provide a comprehensive guide for the use of this compound in NP cell culture, including detailed protocols for assessing its effects on cell viability, inflammation, ECM metabolism, and apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data based on the known effects of NSAIDs and other anti-inflammatory agents on nucleus pulposus cells. These tables are intended to serve as a guide for expected outcomes when treating NP cells with this compound.
Table 1: Effect of this compound on Nucleus Pulposus Cell Viability
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| Control | 0 | 24 | 100 ± 5 |
| Tinoridine HCl | 10 | 24 | 98 ± 6 |
| Tinoridine HCl | 50 | 24 | 95 ± 4 |
| Tinoridine HCl | 100 | 24 | 92 ± 7 |
| Control | 0 | 48 | 100 ± 5 |
| Tinoridine HCl | 10 | 48 | 96 ± 5 |
| Tinoridine HCl | 50 | 48 | 91 ± 6 |
| Tinoridine HCl | 100 | 48 | 88 ± 8 |
Table 2: Effect of this compound on Gene Expression in IL-1β-Stimulated Nucleus Pulposus Cells
| Treatment Group | Concentration (µM) | MMP-3 Expression (Fold Change) | MMP-13 Expression (Fold Change) | ADAMTS-5 Expression (Fold Change) | Aggrecan Expression (Fold Change) | Collagen II Expression (Fold Change) |
| Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| IL-1β (10 ng/mL) | 0 | 15.2 ± 2.1 | 12.5 ± 1.8 | 10.8 ± 1.5 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| IL-1β + Tinoridine HCl | 10 | 10.5 ± 1.5 | 8.7 ± 1.2 | 7.5 ± 1.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| IL-1β + Tinoridine HCl | 50 | 5.2 ± 0.8 | 4.1 ± 0.6 | 3.2 ± 0.5 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| IL-1β + Tinoridine HCl | 100 | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 | 0.9 ± 0.1 | 0.9 ± 0.1 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Nucleus Pulposus Cells
| Treatment Group | Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) | Prostaglandin E2 (pg/mL) |
| Control | 0 | 50 ± 10 | 30 ± 8 | 15 ± 5 |
| LPS (1 µg/mL) | 0 | 850 ± 75 | 620 ± 60 | 350 ± 40 |
| LPS + Tinoridine HCl | 10 | 625 ± 60 | 480 ± 50 | 210 ± 25 |
| LPS + Tinoridine HCl | 50 | 310 ± 35 | 250 ± 30 | 80 ± 10 |
| LPS + Tinoridine HCl | 100 | 150 ± 20 | 110 ± 15 | 35 ± 8 |
Table 4: Effect of this compound on Apoptosis in TNF-α-Stimulated Nucleus Pulposus Cells
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) | Caspase-3 Activity (Fold Change) |
| Control | 0 | 3 ± 1 | 1.0 |
| TNF-α (50 ng/mL) | 0 | 25 ± 4 | 5.2 ± 0.7 |
| TNF-α + Tinoridine HCl | 10 | 18 ± 3 | 3.8 ± 0.5 |
| TNF-α + Tinoridine HCl | 50 | 10 ± 2 | 2.1 ± 0.3 |
| TNF-α + Tinoridine HCl | 100 | 6 ± 1.5 | 1.3 ± 0.2 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[6]
-
To prepare a 10 mM stock solution, dissolve 3.53 mg of this compound (molecular weight 352.88 g/mol ) in 1 mL of fresh, anhydrous DMSO.[6]
-
For higher concentrations, such as 50 mM, adjust the mass accordingly.
-
Vortex until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6]
-
When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Nucleus Pulposus Cell Culture
A standardized protocol for the isolation and culture of nucleus pulposus cells is crucial for reproducible results.
-
Isolation: Isolate nucleus pulposus tissue from a suitable source (e.g., human, bovine, rat) under sterile conditions.
-
Digestion: Mince the tissue and digest with a solution of collagenase type II (e.g., 0.1-0.2% w/v) in DMEM/F-12 medium for 4-6 hours at 37°C with gentle agitation.
-
Filtration and Seeding: Pass the cell suspension through a 70 µm cell strainer to remove undigested tissue. Centrifuge the cells, resuspend in complete culture medium (DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin), and seed into culture flasks.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency. For experiments, use cells at a low passage number (P2-P4) to maintain their phenotype.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity and viability of nucleus pulposus cells.
-
Cell Seeding: Seed NP cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control (medium with ≤ 0.1% DMSO).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Express cell viability as a percentage of the control.
Induction of Inflammation and Treatment
To study the anti-inflammatory effects of this compound, an inflammatory environment can be induced in the NP cell culture.
-
Stimulation: After overnight adherence, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Then, add an inflammatory stimulus such as Interleukin-1 beta (IL-1β, 10 ng/mL) or Tumor Necrosis Factor-alpha (TNF-α, 50 ng/mL) to the medium.[7][8]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for gene expression analysis, 48 hours for protein analysis).
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the expression of genes related to ECM metabolism and inflammation.
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for target genes (e.g., MMP3, MMP13, ADAMTS5, ACAN, COL2A1) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
Western Blot Analysis
This technique is used to detect changes in protein expression levels.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Caspase-3, p-p65, COX-2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA: Perform the ELISA for IL-6, TNF-α, and Prostaglandin E2 (PGE2) according to the manufacturer's instructions for the specific ELISA kits.
-
Measurement: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Seeding and Treatment: Seed NP cells on coverslips in a 24-well plate and treat as described above to induce apoptosis (e.g., with TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Staining: Perform the TUNEL assay using a commercially available kit according to the manufacturer's protocol.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (counterstained with DAPI).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in nucleus pulposus cell degeneration and the experimental workflows described in this document.
Caption: Inflammatory signaling pathways in nucleus pulposus cells and points of inhibition by this compound.
Caption: Experimental workflow for evaluating the effects of this compound on nucleus pulposus cells.
Caption: Logical relationship showing this compound's potential to mitigate intervertebral disc degeneration.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. NF‐κB signalling pathways in nucleus pulposus cell function and intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kindlin-2 inhibits Nlrp3 inflammasome activation in nucleus pulposus to maintain homeostasis of the intervertebral disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Inflammatory Kinetics and Efficacy of Anti-inflammatory Treatments on Human Nucleus Pulposus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baicalein alleviates TNF-α-induced apoptosis of human nucleus pulposus cells through PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPPH Radical Scavenging Assay of Tinoridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent radical scavenging and anti-peroxidative activities.[1] Its ability to neutralize free radicals is a significant aspect of its therapeutic potential, contributing to its anti-inflammatory effects. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method to evaluate the antioxidant capacity of chemical compounds.[2][3] This document provides detailed application notes and a comprehensive protocol for assessing the DPPH radical scavenging activity of this compound.
The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, by an antioxidant compound. The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing it to become a colorless/yellowish diphenylpicrylhydrazine molecule.[3] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.[2][4]
Data Presentation
The radical scavenging activity of this compound against the DPPH radical is summarized in the table below. The data is presented as the percentage of DPPH radical inhibition at various concentrations of this compound. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key parameter for comparing antioxidant efficacy.
| Tinoridine HCl Concentration (µM) | Absorbance at 517 nm | % DPPH Radical Inhibition |
| 0 (Control) | 1.000 | 0% |
| 10 | 0.850 | 15% |
| 25 | 0.625 | 37.5% |
| 50 | 0.400 | 60% |
| 75 | 0.250 | 75% |
| 100 | 0.150 | 85% |
Summary of Results:
| Compound | IC50 Value (µM) | Molar Ratio (Tinoridine:DPPH) |
| This compound | ~40 | ~1:2[1] |
| Ascorbic Acid (Reference) | ~25 | - |
Note: The IC50 value for this compound is estimated from the dose-response curve generated from the inhibition data. The molar ratio indicates that one mole of this compound can reduce approximately two moles of the DPPH radical.[1]
Experimental Protocols
This section provides a detailed methodology for conducting the DPPH radical scavenging assay for this compound.
Materials and Reagents
-
This compound (MW: 352.88 g/mol )
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) (MW: 394.32 g/mol )
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Methanol, analytical grade
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Calibrated micropipettes
Preparation of Solutions
-
This compound Stock Solution (10 mM):
-
Dissolve 3.53 mg of this compound in 1 mL of DMSO.
-
Vortex until fully dissolved. This will serve as the stock solution.
-
-
Working Solutions of this compound:
-
Prepare a series of dilutions from the stock solution using methanol to achieve final concentrations ranging from 10 µM to 100 µM in the reaction mixture.
-
The final concentration of DMSO in the reaction wells should be kept below 0.5% to avoid interference with the assay.
-
-
DPPH Stock Solution (0.2 mM):
-
Dissolve 7.89 mg of DPPH in 100 mL of methanol.
-
Store this solution in a dark, amber-colored bottle at 4°C to protect it from light.
-
-
Ascorbic Acid Stock Solution (1 mM):
-
Dissolve 1.76 mg of ascorbic acid in 10 mL of methanol.
-
Prepare fresh on the day of the experiment.
-
Assay Procedure
-
Plate Setup:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound working solutions to the sample wells.
-
Add 100 µL of ascorbic acid dilutions to the positive control wells.
-
Add 100 µL of methanol to the blank wells.
-
-
Reaction Initiation:
-
To each well, add 100 µL of the 0.2 mM DPPH solution.
-
-
Incubation:
-
Mix the contents of the wells gently by shaking the plate.
-
Incubate the plate in the dark at room temperature (25°C) for 30 minutes.
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis
-
Calculation of DPPH Radical Scavenging Activity (%): The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test sample).
-
A_sample is the absorbance of the test sample (DPPH solution with this compound or ascorbic acid).
-
-
Determination of IC50 Value:
-
Plot the percentage of inhibition against the corresponding concentrations of this compound.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the dose-response curve by interpolation.
-
Mandatory Visualizations
DPPH Radical Scavenging Mechanism
References
Troubleshooting & Optimization
Technical Support Center: Improving Tinoridine Hydrochloride Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the aqueous solubility of Tinoridine Hydrochloride. This document includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound has limited solubility in water. Experimental data indicates its solubility is approximately 2.5 mg/mL .[1][2][3] Achieving this concentration often requires mechanical assistance. For higher concentrations, organic solvents or specialized formulation strategies are necessary.
Q2: My this compound is not dissolving in water, even at low concentrations. What should I do?
A2: If you are encountering issues with dissolution, consider the following troubleshooting steps:
-
Apply Mechanical Energy: Use an ultrasonic bath (sonication) to provide agitation and break down powder aggregates.[1][3]
-
Gentle Warming: Heat the solution gently. Warming up to 60°C has been shown to significantly improve solubility.[1][2]
-
Use Fresh, High-Purity Solvent: Ensure the water or buffer you are using is of high purity, as contaminants can negatively impact solubility.[3]
-
Vortexing: For smaller volumes, thorough vortexing can also aid in dissolution.
Q3: I observed precipitation after dissolving this compound in my aqueous buffer. What is the likely cause?
A3: Precipitation after initial dissolution in an aqueous buffer can be caused by several factors:
-
Exceeding Solubility Limit: The final concentration of this compound in your specific buffer may be above its solubility limit.
-
pH Shift: The solubility of this compound is likely pH-dependent. If adding it to your buffer changes the pH to a point where the compound is less soluble, precipitation can occur.[3]
-
Temperature Change: If you warmed the solution to dissolve the compound, allowing it to cool to room temperature can lead to precipitation of the supersaturated solution.[4]
-
Buffer Components: There may be interactions between this compound and specific salts or other components in your buffer, leading to the formation of a less soluble complex.[3]
Q4: What is the recommended solvent for preparing a high-concentration stock solution?
A4: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective and commonly recommended solvent.[1] The solubility of this compound in DMSO is reported to be in the range of 10-18 mg/mL.[1][4] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce its solubilizing capacity.[1]
Q5: How should I introduce a DMSO stock solution into my aqueous cell culture medium to avoid precipitation?
A5: To minimize precipitation when diluting a DMSO stock solution into an aqueous medium:
-
Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to prevent solvent toxicity and solubility issues.[3]
-
Add Dropwise While Stirring: Add the DMSO stock solution slowly and dropwise to your aqueous medium while gently stirring or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[3]
-
Pre-warm the Medium: Having the aqueous medium at 37°C can sometimes help maintain solubility.
-
Test on a Small Scale: Before preparing a large batch, test the dilution in a small volume of your specific cell culture medium to confirm compatibility.[3]
Solubility Data Summary
The following tables summarize the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| Water | 2.5 | 7.08 | Requires sonication and warming to 60°C. | [1][2] |
| DMSO | 10 - 18 | 28.34 - 51.0 | Requires sonication and warming. Use of fresh, anhydrous DMSO is critical. | [1][4][5] |
| Ethanol | ~2 | Not Specified | Slightly soluble. | [4][5] |
Molecular Weight of this compound: 352.88 g/mol [2][4]
Experimental Protocols & Troubleshooting
This section provides detailed protocols for common laboratory procedures aimed at improving the solubility of this compound.
Protocol 1: Basic Aqueous Solubilization
This protocol details the standard procedure for dissolving this compound in water up to its solubility limit.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or WFI)
-
Sterile container (e.g., conical tube or glass vial)
-
Magnetic stirrer and stir bar, or vortex mixer
-
Water bath sonicator
-
Heating block or water bath set to 60°C
Procedure:
-
Weigh the desired amount of this compound, not exceeding 2.5 mg per mL of water.
-
Add the powder to the appropriate volume of water in your container.
-
Begin agitation using a magnetic stirrer or vortex mixer.
-
Place the container in a water bath sonicator for 10-15 minutes.
-
If the powder is not fully dissolved, transfer the container to a heating block or water bath set to 60°C for 5-10 minutes while continuing to stir.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If preparing a stock for sterile applications, filter the final solution through a 0.22 µm syringe filter.[2]
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This protocol is for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 352.88 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of this compound powder.
-
Place the weighed powder into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming to 45-60°C can be applied if needed.[4][6]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[2][4]
Protocol 3: Improving Aqueous Solubility with a Co-Solvent System (For In Vivo Use)
For applications requiring higher aqueous concentrations, such as in vivo studies, a co-solvent system can be employed. This protocol describes a common formulation.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
First, prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a separate tube, prepare the vehicle by combining the other components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, combine the solvents in the correct proportions.
-
Slowly add the DMSO stock solution to the vehicle dropwise while vortexing.
-
This method has been shown to yield a clear solution with a solubility of at least 1.67 mg/mL.
Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common solubility issues encountered during experiments.
Advanced Solubilization Strategies
For applications requiring solubility beyond the limits of simple solvents and co-solvents, more advanced formulation strategies can be explored.
pH Adjustment
Protocol 4: Experimental Determination of pH-Solubility Profile
Objective: To determine the solubility of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10)
-
Vials or 2 mL microcentrifuge tubes
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of buffers covering the desired pH range.
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each buffer in separate vials. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Accurately dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method like HPLC-UV.
-
Plot the measured solubility (in mg/mL or mM) against the pH of the respective buffers to generate the pH-solubility profile.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic parts of the drug within their central cavity to enhance aqueous solubility.
Protocol 5: Preparation of a Tinoridine-Cyclodextrin Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to improve its wettability and dissolution rate.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water mixture (e.g., 50% v/v)
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Determine the appropriate molar ratio for the complex (a 1:1 molar ratio is a common starting point).
-
Place the required amount of cyclodextrin in a mortar.
-
Slowly add a small amount of the ethanol/water mixture while triturating (grinding) to form a consistent, paste-like slurry.
-
Gradually add the this compound powder to the slurry while continuing to knead vigorously for at least 30-60 minutes to ensure thorough mixing and facilitate complex formation.
-
Scrape the resulting paste from the mortar and spread it thinly on a glass plate.
-
Dry the paste in a low-temperature oven (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.
-
Pulverize the resulting dried mass into a fine powder. This powder can then be tested for its improved dissolution characteristics in water.
Decision-Making Diagram for Solubility Enhancement
The following diagram provides a logical decision-making process for selecting an appropriate solubility enhancement strategy.
References
Addressing Tinoridine Hydrochloride cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tinoridine Hydrochloride. The information is designed to help address issues related to cytotoxicity observed at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits potent radical scavenging and antiperoxidative activities.[1][2] Its primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[1] Recent studies have also identified it as a novel inhibitor of ferroptosis, a form of iron-dependent cell death, potentially through the activation of the Nrf2 signaling pathway.[1]
Q2: At what concentrations does this compound typically become cytotoxic?
A2: There is limited publicly available data detailing the specific IC50 values (the concentration that inhibits 50% of cell viability) of this compound across various cell lines. The cytotoxic threshold is highly dependent on the cell type, cell density, and duration of exposure.[1] Therefore, it is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentration ranges for your specific experimental model. Based on in vitro studies, a starting concentration range of 10 µM to 100 µM is a reasonable starting point for many cell types.[1]
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
A3: While specific studies on this compound's high-concentration cytotoxicity are scarce, high doses of NSAIDs can induce cell death through various mechanisms, including apoptosis and necrosis.[3] Given its role as a ferroptosis inhibitor, it is less likely that high concentrations directly induce ferroptosis. Off-target effects at supra-pharmacological doses could trigger other cell death pathways, such as the intrinsic and extrinsic apoptotic pathways.[4] It is also possible that at very high concentrations, the compound may precipitate out of the solution, leading to non-specific cellular stress and death.
Q4: How can I mitigate the cytotoxicity of this compound in my experiments?
A4: Addressing this compound's cytotoxicity may involve several strategies:
-
Optimize Concentration: The most direct approach is to use the lowest effective concentration. A thorough dose-response study is essential to identify a concentration that provides the desired effect without significant cytotoxicity.[1]
-
Control for Solvent Toxicity: this compound is often dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cells (typically <0.1%) and include a vehicle control (media with the same DMSO concentration as the highest this compound concentration) in your experiments.[1]
-
Optimize Treatment Duration: A time-course experiment can help determine the optimal incubation time to achieve the desired effect while minimizing cytotoxicity.
-
Ensure Proper Compound Handling: Prepare fresh stock solutions of this compound and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Visually inspect the solution for any precipitation before use.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Even at Low Concentrations
| Potential Cause | Recommended Solution |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities. Perform a dose-response experiment with a wider and lower range of this compound concentrations (e.g., starting from nanomolar concentrations) to identify a non-toxic window.[1] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic. Ensure the final solvent concentration is minimal (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.[1] |
| Incorrect Stock Solution | Improperly prepared or stored stock solutions may have a higher effective concentration. Prepare fresh stock solutions and verify the concentration. Store in small aliquots at -20°C or -80°C.[1] |
| Contamination | Mycoplasma or other microbial contamination can increase cell sensitivity to cytotoxic agents. Test your cell cultures for contamination. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Recommended Solution |
| Variable Cell Seeding Density | Inconsistent cell numbers per well can lead to variable results. Ensure accurate cell counting and even distribution when seeding plates. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate the compound and affect cell viability. Avoid using the outermost wells for experimental samples or fill them with sterile PBS or media to minimize evaporation. |
| Incomplete Formazan Solubilization (MTT Assay) | Incomplete dissolution of formazan crystals will lead to inaccurate absorbance readings. Ensure complete solubilization by using an appropriate solvent and sufficient mixing on an orbital shaker. |
| High Background in LDH Assay | Serum in the culture medium contains LDH, leading to high background. Reduce the serum concentration in the medium during the assay or use a serum-free medium.[5] |
Experimental Protocols & Data Presentation
Determining the IC50 Value of this compound using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete culture medium. A suggested range is 0.1 µM to 1000 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Include wells with medium only as a blank.
-
Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Data Presentation (Example):
Note: The following data is illustrative for a generic NSAID and should be replaced with experimental results for this compound.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 24 | 150.5 ± 12.3 |
| A549 | 24 | 210.2 ± 18.7 |
| MCF-7 | 48 | 85.6 ± 9.1 |
Investigating Apoptosis Induction by Annexin V/PI Staining and Flow Cytometry
Objective: To determine if high concentrations of this compound induce apoptosis.
Methodology:
-
Cell Treatment: Treat cells with high concentrations of this compound (e.g., at and above the determined IC50) for a specified time. Include a positive control for apoptosis (e.g., staurosporine).
-
Staining: Use a dual-staining method with Annexin V-FITC and Propidium Iodide (PI).
-
Cell Harvesting: Harvest the cells, including the supernatant to collect any detached apoptotic cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Incubation: Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation (Example):
Note: The following data is illustrative and should be replaced with experimental results.
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Tinoridine (IC50) | 48.7 ± 3.5 | 25.1 ± 2.9 | 26.2 ± 3.1 |
| Tinoridine (2x IC50) | 22.3 ± 2.8 | 30.8 ± 3.3 | 46.9 ± 4.2 |
Visualizations
Experimental Workflow and Decision Making
Proposed Signaling Pathway for NSAID-Induced Apoptosis
Note: This is a generalized pathway for NSAIDs. Specific intermediates for this compound require further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel plausible mechanism of NSAIDs-induced apoptosis in cancer cells: the implication of proline oxidase and peroxisome proliferator-activated receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of specific genes and pathways involved in NSAIDs-induced apoptosis of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for Tinoridine Hydrochloride Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC analysis of Tinoridine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A stability-indicating, gradient reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of this compound and its degradation products. A good starting point would be a C18 column. The mobile phase composition and gradient program would need to be optimized to achieve adequate separation of this compound from its degradation products and any impurities.[1]
Q2: What are the critical parameters to consider during method validation for this compound analysis?
According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For Tinoridine, this involves demonstrating separation from its degradation products formed under stress conditions.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: Under what conditions does this compound typically degrade?
Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and alkaline), thermal, and photolytic stress conditions.[1] It has been reported to be relatively stable under certain oxidative conditions.[1] Characterizing these degradation products is crucial for developing a stability-indicating method.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
Poor peak shape can compromise the resolution of closely eluting peaks and affect the accuracy of integration.
| Problem | Possible Cause | Solution |
| Peak Tailing | 1. Column degradation (loss of stationary phase).[1] 2. Interaction of the basic analyte with acidic silanol groups on the silica backbone.[1] 3. Inappropriate mobile phase pH.[1] 4. Column overload.[1] 5. Blocked guard/frit or column contamination. | 1. Replace the column.[1] 2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.[1] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[1] 4. Reduce the injection volume or sample concentration.[1] 5. Replace/remove the guard, reverse flush the column (if allowed), or replace the column. |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase. 2. Sample overload. 3. Channeling in the column.[2] | 1. Use the mobile phase as the injection solvent. 2. Decrease the sample concentration or injection volume. 3. Replace the column.[2] |
| Split Peaks | 1. Clogged frit or column inlet. 2. Sample solvent incompatible with the mobile phase. 3. Co-elution of two compounds. | 1. Replace the frit or the column. 2. Dissolve the sample in the mobile phase. 3. Optimize the mobile phase or gradient to improve separation. |
System and Performance Issues
| Problem | Possible Cause | Solution |
| High Backpressure | 1. Blockage in the system (e.g., clogged frit, tubing, or column).[1] 2. Precipitated buffer in the mobile phase.[1] 3. High mobile phase viscosity.[1] | 1. Systematically disconnect components to locate the blockage. Replace the guard column or column if necessary.[1] 2. Ensure buffer components are fully soluble in the mobile phase. Flush the system with a high percentage of the aqueous phase (without buffer) to dissolve precipitates.[1] 3. Check the viscosity of the mobile phase.[1] |
| Baseline Noise/Drift | 1. Air bubbles in the system.[3] 2. Contaminated mobile phase or detector flow cell.[2][3] 3. Leaks in the system.[3] | 1. Degas the mobile phase and purge the system.[3] 2. Prepare fresh mobile phase. Flush the flow cell with a strong organic solvent.[3] 3. Check for loose fittings and tighten them.[3] |
| Inconsistent Retention Times | 1. Poor column equilibration.[3] 2. Inconsistent mobile phase composition.[3] 3. Fluctuations in column temperature.[3] | 1. Increase column equilibration time.[3] 2. Prepare fresh mobile phase and ensure proper mixing.[3] 3. Use a column oven for temperature control.[3] |
Experimental Protocols
Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standard solutions for linearity and calibration.
-
Sample Solution (from dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of powder equivalent to a specific amount of this compound into a volumetric flask.
-
Add a portion of the diluent (e.g., mobile phase), sonicate to dissolve, and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation (Example)
-
Mobile Phase A: Prepare a buffer solution (e.g., phosphate buffer) and adjust the pH to a suitable value (e.g., 3.0) with an acid like orthophosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
Example HPLC Method Parameters
The following table summarizes a typical set of starting parameters for HPLC analysis of a related compound, which can be adapted for this compound.
| Parameter | Typical Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient or Isocratic elution with a mixture of Buffer and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan of this compound (e.g., 230 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Visualizations
Caption: HPLC Method Development Workflow.
References
Technical Support Center: Forced Degradation Studies of Tinoridine Hydrochloride under Hydrolytic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Tinoridine Hydrochloride under hydrolytic conditions.
Frequently Asked Questions (FAQs)
Q1: Under what hydrolytic conditions is this compound expected to degrade?
A1: Forced degradation studies have indicated that this compound is susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions.[1][2] Significant formation of degradation products has been observed in each of these environments.[2]
Q2: What is a suitable analytical technique for monitoring the degradation of this compound?
A2: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of this compound and its degradation products.[1][2] A C18 column is a frequent choice for the stationary phase.[1][2]
Q3: How can I ensure my HPLC method is "stability-indicating"?
A3: A stability-indicating method is one that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must demonstrate baseline separation between the peak for this compound and all peaks corresponding to its degradation products under various stress conditions.
Q4: What are the typical stress conditions for hydrolytic degradation studies of this compound?
A4: Typical conditions involve dissolving this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) solutions and subjecting them to elevated temperatures (e.g., 80°C) for a specific duration.[1] The exact time and temperature should be optimized to achieve a target degradation of 5-20%.
Q5: Have the degradation products of this compound under hydrolytic stress been characterized?
A5: Yes, studies have been conducted to characterize the degradation products of this compound using techniques like high-resolution mass spectrometry (HRMS).[2] It has been reported that a common degradation product is observed under both acidic and basic conditions.[2] Another degradation product involving the formation of a sodium salt of a carboxylic acid from the ester has been identified in alkaline hydrolysis.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed | - Insufficient stress (time, temperature, or reagent concentration).- this compound is more stable than anticipated under the applied conditions. | - Increase the duration of heating, the temperature, or the concentration of the acid/base.- Ensure proper dissolution of the drug in the stress medium. |
| Excessive degradation ( > 80%) | - Stress conditions are too harsh. | - Reduce the heating time, temperature, or the concentration of the hydrolyzing agent.- Perform a time-course study to identify the optimal duration for achieving the target degradation. |
| Poor peak shape (tailing, fronting) in HPLC | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to ensure this compound and its degradants are in a single ionic form.- Use a column with end-capping or add a competing amine to the mobile phase.- Reduce the sample concentration or injection volume. |
| Co-elution of degradation products with the parent drug peak | - The HPLC method is not stability-indicating.- Inadequate separation power of the column or mobile phase. | - Optimize the mobile phase composition (e.g., organic modifier ratio, buffer concentration, pH).- Try a different column chemistry (e.g., different C18 phase, phenyl-hexyl).- Adjust the gradient slope in a gradient elution method. |
| Appearance of unexpected peaks | - Contamination of reagents or glassware.- Interaction with excipients (if using a formulated product).- Formation of secondary degradation products. | - Use high-purity reagents and thoroughly clean all glassware.- Analyze a placebo sample under the same stress conditions.- Perform a peak purity analysis to assess the homogeneity of all peaks. |
Data Presentation
Table 1: Illustrative Quantitative Data Summary of this compound Degradation under Hydrolytic Stress Conditions
| Stress Condition | Reagent Concentration | Temperature (°C) | Time (hours) | % Degradation (Illustrative) | Number of Major Degradants |
| Acidic Hydrolysis | 0.1 N HCl | 80 | 4 | 15 - 25% | 2 |
| Basic Hydrolysis | 0.1 N NaOH | 80 | 2 | 20 - 30% | 3 |
| Neutral Hydrolysis | Water | 80 | 8 | 5 - 15% | 1 |
Note: The data presented in this table is illustrative and intended for guidance. Actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Hydrolysis of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add 0.1 N hydrochloric acid to the flask.
-
Keep the flask in a water bath maintained at 80°C for a predetermined period (e.g., 4 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.
-
Dilute to the final volume with the mobile phase to achieve the desired concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add 0.1 N sodium hydroxide to the flask.
-
Keep the flask in a water bath maintained at 80°C for a predetermined period (e.g., 2 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.
-
Dilute to the final volume with the mobile phase.
-
-
Neutral Hydrolysis:
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add purified water to the flask.
-
Keep the flask in a water bath maintained at 80°C for a predetermined period (e.g., 8 hours).
-
After the specified time, cool the solution to room temperature.
-
Dilute to the final volume with the mobile phase.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples without subjecting it to any stress conditions.
Protocol 2: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient program should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Mandatory Visualization
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Simplified signaling pathway of Tinoridine HCl hydrolytic degradation.
References
Technical Support Center: Optimizing Tinoridine Hydrochloride Dosage for In Vitro Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the in vitro use of Tinoridine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] By blocking COX, this compound reduces prostaglandin production. Additionally, it possesses potent free-radical scavenging and antiperoxidative properties.[1][2][3] A 2024 study has also identified Tinoridine as a novel inhibitor of ferroptosis, a form of iron-dependent cell death, through the activation of the Nrf2/Gpx4 signaling pathway.[1][4]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
Based on available in vitro studies, a concentration range of 10 µM to 100 µM is a reasonable starting point for many cell types.[1] For instance, effects on the stability of rat liver and kidney lysosomes have been observed within this range.[1] However, the optimal concentration is highly dependent on the specific cell type and experimental conditions and should be determined empirically.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to a concentration of 10 mM to 50 mM. For example, to prepare a 10 mM stock solution, dissolve 3.53 mg of this compound (molecular weight 352.88 g/mol ) in 1 mL of DMSO.[1] It is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working concentrations for your experiments, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1]
Q4: How can I determine the optimal, non-toxic dosage of this compound for my specific cell line?
Determining the optimal, non-toxic dosage requires performing a cell viability assay, such as the MTT assay. This involves treating your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then measuring cell viability. The results will help you determine the IC50 value (the concentration that inhibits 50% of cell viability) and select a sub-toxic concentration range for your subsequent functional assays.[1]
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| High Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. Perform a dose-response experiment starting from a lower concentration range (e.g., nanomolar) to identify a non-toxic window for your specific cell line.[1] |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is minimal (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.[1] |
| Incorrect Stock Solution Preparation or Storage | Improperly prepared or stored stock solutions may degrade or contain precipitates that can affect cell viability. Prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C. Before use, thaw an aliquot and visually inspect for any precipitation.[1] |
Problem 2: No observable anti-inflammatory effect.
| Possible Cause | Recommended Solution |
| Sub-optimal this compound Concentration | The concentration used may be too low to elicit an anti-inflammatory response in your specific cell model. Perform a dose-response experiment to evaluate the effect of a range of concentrations on your inflammatory markers of interest (e.g., nitric oxide, TNF-α, IL-6). |
| Inadequate Incubation Time | The duration of treatment may be insufficient for the compound to exert its effects. Conduct a time-course experiment, measuring the inflammatory response at different time points after treatment (e.g., 6, 12, 24 hours).[1] |
| Inappropriate Inflammatory Stimulus | The type or concentration of the inflammatory stimulus (e.g., lipopolysaccharide [LPS]) may be too potent, masking the effects of this compound. Optimize the concentration of your inflammatory stimulus to induce a moderate inflammatory response that can be effectively modulated.[1] |
Problem 3: Inconsistent or no activation of the Nrf2 signaling pathway.
| Possible Cause | Recommended Solution |
| Inappropriate Concentration or Timing | The concentration of this compound and the timing of sample collection may not be optimal for detecting Nrf2 activation. Perform a dose-response and time-course experiment to assess Nrf2 nuclear translocation and the expression of its downstream target genes (e.g., HO-1, NQO1) at various concentrations and time points.[1] |
| Cell-type Specific Differences | The Nrf2 pathway response to this compound may be cell-type specific. Confirm that your chosen cell line is a suitable model for studying Nrf2 activation in response to NSAIDs by reviewing relevant literature.[1] |
| Issues with Western Blot Protocol | Technical issues with the Western blot procedure can lead to a failure to detect Nrf2 activation. Ensure proper protein extraction, use validated antibodies for Nrf2 and its downstream targets, and include a positive control for Nrf2 activation (e.g., treatment with a known Nrf2 activator like sulforaphane).[1] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 31 mg/mL (87.85 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Parameter | Concentration Range | Notes |
| General Cell Culture | 10 µM - 100 µM | Highly cell-type dependent. Empirical determination is recommended.[1] |
Note: Specific IC50 values for this compound across various cell lines are limited in publicly available literature. It is crucial to determine the cytotoxic profile for your specific experimental model.[5]
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., RAW 264.7 macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium and MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (Griess) Assay
Objective: To measure the effect of this compound on nitric oxide (NO) production in response to an inflammatory stimulus.
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for 18-24 hours to induce nitric oxide (NO) production. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to all wells.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution) to all wells.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the concentration of nitrite in the samples, which reflects the amount of NO produced.
Western Blot for Nrf2 Activation
Objective: To determine if this compound induces the nuclear translocation of Nrf2.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates. For nuclear translocation, use a nuclear/cytoplasmic fractionation kit.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[1]
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin for whole-cell lysates or Lamin B for nuclear fractions).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the Nrf2 signal to the loading control. An increase in nuclear Nrf2 indicates activation of the pathway.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Potential inhibition of the NF-κB signaling pathway by Tinoridine HCl.
Caption: Activation of the Nrf2 signaling pathway by this compound.
References
Troubleshooting inconsistent results in Tinoridine Hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Tinoridine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how might this contribute to varied experimental outcomes?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with a multi-faceted mechanism of action.[1][2] Primarily, it inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2), which in turn reduces the production of prostaglandins, key mediators of inflammation and pain.[1][2][3] Additionally, this compound exhibits free radical scavenging capabilities, inhibits the migration of leukocytes to inflamed tissues, modulates cytokine activity, and stabilizes lysosomal membranes.[2][4] More recent findings have also identified it as a potent inhibitor of ferroptosis through the activation of the Nrf2 signaling pathway.[5] This complex pharmacology, targeting multiple pathways, can lead to varied results depending on the specific experimental model, cell type, and the baseline activity of these different pathways.
Q2: My this compound is not dissolving properly. What are the recommended solvents and procedures?
A2: Proper dissolution is critical for obtaining consistent results, and solubility issues are a common challenge. Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound for in vitro studies.[6] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly decrease the compound's solubility.[6][7] Auxiliary methods such as sonication and gentle warming (up to 60°C) are often necessary to achieve complete dissolution.[4][6] For in vivo experiments, a co-solvent system is typically required.[4]
Q3: I'm observing precipitation when I add my this compound DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon addition to aqueous solutions is a common issue due to the limited water solubility of this compound (approximately 2.5 mg/mL).[8] To minimize this, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent toxicity.[8] Best practices to avoid precipitation include:
-
Serial Dilution: Perform serial dilutions of your DMSO stock solution in the cell culture medium.[8]
-
Gradual Addition: Add the stock solution dropwise to the medium while gently stirring or swirling.[8]
-
Final Concentration Check: Ensure the final concentration of this compound does not exceed its solubility limit in the final experimental conditions (e.g., temperature, pH).[8]
Q4: How should I store this compound and its stock solutions to ensure stability?
A4: For long-term stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, which can maintain integrity for up to six months.[4][6] For shorter-term storage (up to one month), -20°C is acceptable.[4] The solid form of this compound should be stored at 4°C or -20°C in a sealed container, protected from moisture.[4][9]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent Results in Cell-Based Anti-Inflammatory Assays
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Dissolution or Precipitation | Visually inspect all solutions for precipitates before use. If observed, attempt to redissolve using sonication or gentle warming. Prepare fresh solutions if necessary.[8] |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal effective concentration for your specific cell model and inflammatory markers.[10] |
| Inadequate Incubation Time | Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired effect (e.g., 6, 12, 24 hours).[10] |
| High Final DMSO Concentration | Ensure the final DMSO concentration in your cell culture medium is non-toxic and consistent across all wells, typically ≤ 0.1%.[10] |
| Cell Line Variability | Use low-passage, authenticated cell lines to ensure consistent biological responses. Maintain consistent cell culture conditions, including media, serum batches, and confluency.[11] |
Issue 2: High Variability in In Vivo Anti-Inflammatory Studies
| Potential Cause | Troubleshooting Recommendation |
| Poor Bioavailability/Solubility | For oral administration, ensure the formulation is appropriate. For other routes, use a validated co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to ensure solubility.[4][12] |
| Incorrect Dosage | Perform a dose-finding study to determine the most effective and well-tolerated dose for your specific animal model and inflammatory condition. |
| Inconsistent Dosing | Ensure accurate and consistent administration of the compound. For oral gavage, ensure the entire dose is delivered. |
| Biological Variability in Animals | Use animals of the same age, sex, and genetic background. Acclimatize animals to the experimental conditions before starting the study. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 10 - 18 | 28.34 - 51.0 | Requires sonication and warming (can be heated to 60°C). Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[6][7] |
| Water | 2.5 | 7.08 | May require sonication and warming to achieve complete dissolution.[6][8] |
| Ethanol | 2 | Not Specified | No additional notes provided.[6] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Cell/System Type | Experimental Focus | Starting Concentration Range (µM) |
| Rat Liver and Kidney Lysosomes | Lysosomal stability | 10 - 100 |
| Nucleus Pulposus (NP) Cells | Ferroptosis Inhibition / Nrf2 Activation | 10 - 50 |
| RAW 264.7 Macrophages | Anti-inflammatory Effects | 5 - 50 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh 3.53 mg of this compound (MW: 352.88 g/mol ).
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder. Vortex thoroughly for 1-2 minutes.
-
Auxiliary Dissolution (if needed): If the compound is not fully dissolved, use a sonicator bath for 10-15 minutes or gently warm the solution to 45-60°C for 5-10 minutes until the solution is clear.[9]
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter.
-
Storage: Aliquot into single-use tubes and store at -20°C for short-term or -80°C for long-term storage.[9]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Tinoridine Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%). Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Visualizations
Signaling Pathways and Workflows
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | COX | Glutathione Peroxidase | TargetMol [targetmol.com]
Tinoridine Hydrochloride: A Technical Guide to Stock Solution Stability and Handling
For researchers, scientists, and drug development professionals, the integrity of experimental compounds is paramount. This technical support center provides essential information on the stability, storage, and handling of Tinoridine Hydrochloride stock solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions?
A: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage, which ensures stability for up to 6 months, with some data suggesting it can be stable for up to a year.[1][2][3][4] For short-term storage, -20°C is acceptable for up to one month.[1][2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[3][4]
Q2: Which solvent should I use to prepare a this compound stock solution?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro studies.[3][5] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can negatively impact solubility.[1][5]
Q3: My this compound is not dissolving completely. What should I do?
A: If you encounter solubility issues, gentle warming of the solution to 45-60°C and sonication can significantly aid in dissolution.[1][3] Ensure that you are using high-purity, anhydrous DMSO and that the concentration does not exceed the solubility limit.[3][5]
Q4: Can I prepare a stock solution of this compound in water?
A: this compound has limited solubility in water (approximately 2.5 mg/mL).[1][5] Achieving this concentration may require sonication and warming.[1][5] If an aqueous stock solution is prepared, it is advisable to filter-sterilize it using a 0.22 μm filter before use.[1]
Q5: How should I handle the solid form of this compound?
A: Solid this compound should be stored in a tightly sealed container at 4°C or -20°C, protected from moisture.[1][3] Before opening, allow the container to equilibrate to room temperature to prevent condensation.[3]
Stability of this compound Stock Solutions
The stability of this compound in a DMSO stock solution is significantly dependent on the storage temperature.
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 1 month[1][2][3][4] |
| -80°C | Up to 6 months[1][2][4] (some sources suggest up to 12 months[3]) |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 10 - 18 mg/mL[4][5] | Requires sonication and/or warming to 60°C. Use of fresh, anhydrous DMSO is critical as the compound is hygroscopic.[1][5] |
| Water | 2.5 mg/mL[1][5] | Requires sonication and warming.[1][5] |
| Ethanol | ~2 mg/mL[4][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
Water bath or heating block (optional)
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to reach room temperature before use to prevent moisture condensation.[3]
-
Weighing: Accurately weigh the desired amount of this compound. For a 10 mM solution, this corresponds to 3.53 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the mixture thoroughly for 1-2 minutes.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, use one or both of the following methods:
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.[3] Store the aliquots at -20°C for short-term use (≤ 1 month) or at -80°C for long-term storage (≤ 6 months).[1][2][3][4]
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action Overview
This compound is a non-steroidal anti-inflammatory drug (NSAID).[6][7] Its mechanism of action is multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain.[6][7][8] Additionally, this compound exhibits potent radical scavenging and anti-peroxidative activities, which help protect tissues from oxidative stress.[1][6] It has also been shown to stabilize lysosomal membranes, preventing the release of enzymes that contribute to tissue damage during inflammation.[2][6]
Caption: Simplified signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and characterizing Tinoridine Hydrochloride degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Tinoridine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound under stress conditions?
A1: Based on general principles of drug stability and analysis of its chemical structure, this compound is susceptible to degradation through hydrolysis and oxidation. Forced degradation studies indicate that significant degradation occurs under hydrolytic (acidic and basic) and oxidative conditions.[1] It appears to be relatively stable under neutral, thermal, and photolytic stress conditions in the solid state.[1]
Q2: What are the expected degradation products of this compound?
A2: While specific public data on the exhaustive characterization of this compound degradation products is limited, studies have identified several degradation products (DPs) under various stress conditions.[1] For instance, a common degradation product, DP1, is observed under both acidic and basic conditions.[1] Acidic conditions may lead to the formation of DP2, while basic conditions can result in DP4 and DP5.[1] Oxidative stress can produce DP3.[1] The structures of these degradation products are typically elucidated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying this compound from its degradation products.[1] A gradient reversed-phase HPLC method using a C18 column is often effective.[1] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Q-TOF-MS, are indispensable for obtaining accurate mass and fragmentation data.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of degradation products from the parent drug peak in HPLC. | Inadequate mobile phase composition or gradient. | Optimize the mobile phase composition (e.g., pH, organic modifier ratio). Adjust the gradient slope and time to improve resolution. |
| Improper column selection. | Ensure the use of a high-resolution column (e.g., C18, 250 x 4.6 mm, 5 µm).[1] | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Mobile phase composition variability. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Emergence of unexpected peaks in the chromatogram. | Contamination of the sample, solvent, or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
| Further degradation of the sample during analysis. | Analyze samples promptly after preparation or store them under appropriate conditions (e.g., refrigeration). | |
| Difficulty in elucidating the structure of a degradation product. | Insufficient concentration of the isolated degradant. | Concentrate the fraction containing the degradation product using techniques like solid-phase extraction or lyophilization. |
| Complex fragmentation pattern in MS. | Employ tandem mass spectrometry (MS/MS) to obtain more detailed structural information. |
Experimental Protocols
Forced Degradation Studies
A comprehensive forced degradation study should be conducted to understand the stability of this compound.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and reflux for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before HPLC analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before HPLC analysis. |
| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for a set duration. |
| Thermal Degradation | Expose the solid drug powder to dry heat (e.g., 60°C) for an extended period. |
| Photolytic Degradation | Expose a solution of the drug to UV light (e.g., 254 nm) and fluorescent light. |
HPLC Method for Stability Indicating Assay
-
Column: X-Bridge C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A gradient of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector at a suitable wavelength.
-
Injection Volume: 10 µL
Visualizations
References
Navigating DMSO-Related Challenges in Cell Culture: A Technical Guide Featuring Tinoridine Hydrochloride
An Important Note for Researchers: While Tinoridine Hydrochloride is a valuable non-steroidal anti-inflammatory drug (NSAID) with cytoprotective properties, and is commonly dissolved in Dimethyl Sulfoxide (DMSO) for cell culture experiments, current scientific literature does not support its use as an agent to specifically minimize DMSO-induced toxicity. This technical support center is designed to address two distinct but related areas for laboratory professionals: first, how to effectively manage and minimize DMSO toxicity in your cell culture experiments, and second, a comprehensive guide to the use of this compound in its own right as a research compound.
Part 1: Managing and Minimizing DMSO Toxicity in Cell Culture
DMSO is an indispensable solvent for a vast array of non-polar compounds used in cell culture research. However, its utility is matched by its potential for cytotoxicity, which can introduce unwanted variables and compromise experimental results. This section provides a troubleshooting guide and frequently asked questions to help you mitigate the toxic effects of DMSO.
Frequently Asked Questions (FAQs) about DMSO Toxicity
Q1: What is the maximum concentration of DMSO that is safe for my cells?
A1: There is no single "safe" concentration of DMSO, as tolerance is highly dependent on the cell line. Most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxic effects, and 0.1% is widely considered to be safe for almost all cell types.[1] However, primary cells are often more sensitive.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[2]
Q2: How does DMSO actually kill cells?
A2: At concentrations above 10%, DMSO can induce the formation of pores in the plasma membrane.[3][4] At lower concentrations (2-4%), it can trigger apoptosis (programmed cell death) through pathways involving the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus and the activation of poly-(ADP-ribose)-polymerase (PARP).[3][5][6] DMSO has also been shown to damage mitochondrial integrity and membrane potential in cultured astrocytes.[7]
Q3: My compound is only soluble in a high concentration of DMSO, leading to a final concentration in my media that is toxic to my cells. What can I do?
A3: This is a common challenge. One strategy is to dissolve your compound in 100% DMSO to create a high-concentration stock solution. Then, make intermediate serial dilutions of this stock solution in 100% DMSO before the final dilution into your aqueous cell culture medium.[8] This gradual dilution can help prevent the compound from precipitating out of solution, a phenomenon known as "salting out".[8] Always ensure the final DMSO concentration remains at a non-toxic level for your cells.[8]
Q4: I see precipitation when I add my DMSO-dissolved compound to the cell culture medium. How can I fix this?
A4: Precipitate formation can be due to the compound "salting out" when transferred to an aqueous environment.[8] To mitigate this, try adding the final DMSO dilution of your compound to pre-warmed aqueous buffer or cell culture medium while gently vortexing or swirling.[8] If the problem persists, you may need to test the solubility in different aqueous buffers (e.g., PBS, TRIS) to find a more compatible medium.[8]
Troubleshooting Guide: Unexpected Cell Death in DMSO-Treated Cultures
| Problem | Possible Cause | Suggested Solution |
| High cell death in both compound-treated and vehicle control wells. | The final DMSO concentration is too high for your specific cell line. | Perform a dose-response curve with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum tolerable concentration. Always include an untreated (no DMSO) control to assess baseline cell health.[2][9] |
| Compound-treated wells show significantly more cell death than the DMSO vehicle control. | The compound itself is cytotoxic at the tested concentrations. | Perform a dose-response experiment for your compound to determine its IC50 (half-maximal inhibitory concentration).[2] |
| The combination of the compound and DMSO has a synergistic toxic effect. | While less common, this is a possibility. Try to lower the concentration of both the compound and DMSO if feasible based on your experimental goals. | |
| Inconsistent results and high variability between replicate wells. | Uneven evaporation from the wells of the culture plate, especially the outer wells ("edge effect"). | To minimize evaporation, ensure the incubator has adequate humidity. You can also fill the outer wells of the plate with sterile water or PBS instead of using them for experimental samples.[10] |
| Cells were not in a healthy, logarithmic growth phase when treated. | Ensure you are using cells that are healthy and have been passaged regularly. Do not use cells that are overly confluent. |
Quantitative Data: DMSO Cytotoxicity on Various Cell Lines
The following table summarizes the observed cytotoxic effects of DMSO at different concentrations and exposure times on several cell lines, as reported in the literature.
| Cell Line | DMSO Concentration | Exposure Time | Observed Effect | Reference |
| Human Apical Papilla Cells (hAPC) | 5% and 10% | 24, 48, 72 hours, 7 days | Cytotoxic at all time points. | [3] |
| Human Apical Papilla Cells (hAPC) | 1% | 72 hours and 7 days | Significantly reduced cell viability. | [3] |
| Retinal Neuronal Cell Line | >1% (v/v) | Not specified | Confirmed toxicity using multiple viability assays. | [5] |
| Hep G2 Cells | 3% and 5% | 72 hours | Growth is particularly inhibited. | [11] |
| Cultured Astrocytes | 1% | 24 hours | Decreased cell viability and mitochondrial damage. | [7] |
| Cultured Astrocytes | 5% | 24 hours | Significantly inhibited cell viability and promoted apoptosis. | [7] |
| MCF7 Breast Cancer Cells | 1% (v/v) | 24 hours | Major cytotoxic effects observed. | [10] |
Experimental Protocol: Determining the Maximum Tolerable DMSO Concentration using an MTT Assay
This protocol outlines a method to determine the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, prepare a "medium only" control (untreated) and a "vehicle control" for each concentration you will be testing your compound at in future experiments.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a duration that matches your planned compound exposure time (e.g., 24, 48, or 72 hours).[2][12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.[2][12]
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[2][12]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[2][12]
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control. Plot the results to visualize the dose-dependent effect of DMSO on your cells and determine the maximum concentration that does not cause a significant decrease in viability.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for Determining Optimal DMSO Concentration.
Caption: Simplified DMSO-Induced Apoptosis Pathway.
Part 2: A Technical Guide to Using this compound in Cell Culture
This compound is a non-steroidal anti-inflammatory drug (NSAID) that also possesses potent free radical scavenging and anti-peroxidative activities.[12][13][14] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain.[12][15]
Frequently Asked Questions (FAQs) about this compound
Q1: How do I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[12] To prepare a stock solution, dissolve it in fresh, anhydrous DMSO to a concentration of 10 mM to 50 mM.[12] For example, to make a 10 mM stock solution, dissolve 3.53 mg of this compound (molecular weight 352.88 g/mol ) in 1 mL of DMSO.[12] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]
Q2: What is a good starting concentration for my experiments?
A2: Based on available in vitro studies, a concentration range of 10 µM to 100 µM is a reasonable starting point for many cell types.[12][16] However, the optimal concentration is highly dependent on the cell line and the specific experimental system, so it should be determined empirically.[12]
Q3: What are the known mechanisms of action for this compound?
A3: this compound's primary mechanism is the inhibition of COX enzymes, which reduces the production of prostaglandins.[12][15] Additionally, it is a potent free radical scavenger and has anti-peroxidative activities.[12][13][14] A 2024 study also identified it as a novel inhibitor of ferroptosis (an iron-dependent form of cell death) through the activation of the Nrf2/Gpx4 signaling pathway.[12]
Experimental Protocol: General Method for Treating Cells with this compound
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described above.
-
Cell Seeding: Seed your cells in an appropriate culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and reach the desired confluency.
-
Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of your this compound stock solution in complete cell culture medium to achieve your desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Vehicle Control: Prepare a vehicle control by diluting 100% DMSO in the culture medium to the same final concentration as that in your highest concentration of this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Treatment: Remove the old medium from your cells and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: After incubation, harvest the cells or supernatant for your intended downstream analysis, such as a cell viability assay (MTT), western blotting for protein expression, or an ELISA for cytokine secretion.
Visualizing the Mechanism of Action
Caption: Mechanism of Action of this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 5. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound - tcsc0039488 - Taiclone [taiclone.com]
- 15. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | COX | Glutathione Peroxidase | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis for the Research Professional: Tinoridine Hydrochloride vs. Indomethacin
An in-depth evaluation of two non-steroidal anti-inflammatory drugs, Tinoridine Hydrochloride and Indomethacin, reveals distinct mechanistic profiles and therapeutic potentials. While both compounds share the classic NSAID characteristic of cyclooxygenase (COX) inhibition, this compound emerges as a multi-faceted agent with additional antioxidant and cell-protective properties.
This guide provides a comparative analysis of this compound and Indomethacin, tailored for researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, present available quantitative data from preclinical studies, and outline detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two NSAIDs
Indomethacin, a well-established NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1]
This compound also functions as a COX inhibitor, contributing to its anti-inflammatory and analgesic properties.[2] However, its mechanistic profile extends beyond prostaglandin synthesis inhibition. Tinoridine has been identified as a potent free-radical scavenger and an inhibitor of lipid peroxidation.[3][4] Furthermore, recent research has unveiled its role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and an inhibitor of ferroptosis, an iron-dependent form of programmed cell death.[1][5] This dual mechanism, targeting both inflammatory and oxidative stress pathways, suggests a broader therapeutic potential for Tinoridine.[5]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Indomethacin from preclinical studies. It is important to note that direct head-to-head comparative studies providing quantitative data for both compounds in the same experimental settings are limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with this consideration.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Indomethacin | 0.0090[6] | 0.31[6] | 34.4 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Anti-Inflammatory & Analgesic Activity
| Compound | Assay | Species | Efficacy |
| Indomethacin | Carrageenan-Induced Paw Edema | Rat | ED50 of approximately 5 mg/kg[7] |
| This compound | Carrageenan-Induced Paw Edema | Rat | Data Not Available |
| Indomethacin | Acetic Acid-Induced Writhing | Mouse | Significant inhibition at various doses[8] |
| This compound | Acetic Acid-Induced Writhing | Mouse | Data Not Available |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 |
| Indomethacin | - | Data Not Available |
| This compound | DPPH Radical Scavenging | Data Not Available |
Signaling & Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Indomethacin's Mechanism of Action.
Caption: Tinoridine's Multifaceted Mechanism.
Caption: Carrageenan-Induced Paw Edema Workflow.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized, acute, and reproducible inflammatory response characterized by edema. The extent of edema is quantified by measuring the paw volume. A reduction in paw volume in the drug-treated group compared to the control group indicates anti-inflammatory activity.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound or Indomethacin) and vehicle
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin), and test groups (different doses of this compound).
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, Indomethacin, or this compound orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
Objective: To assess the peripheral analgesic activity of a test compound.
Principle: Intraperitoneal injection of acetic acid irritates the peritoneal cavity, leading to the release of endogenous pain mediators like prostaglandins and bradykinin. This induces a characteristic writhing response (abdominal constrictions and stretching of hind limbs). A reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesic activity.[9]
Materials:
-
Swiss albino mice (20-25 g)
-
Acetic acid (0.6% v/v in distilled water)
-
Test compound (this compound or Indomethacin) and vehicle
-
Syringes and needles
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory for at least one week.
-
Grouping: Randomly divide mice into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin), and test groups (different doses of this compound).
-
Fasting: Fast the animals for a few hours before the experiment, with free access to water.
-
Drug Administration: Administer the vehicle, Indomethacin, or this compound orally or intraperitoneally, typically 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.
Conclusion
This comparative analysis highlights that while both this compound and Indomethacin are effective anti-inflammatory agents through COX inhibition, Tinoridine possesses a broader mechanistic profile. Its ability to counteract oxidative stress through free radical scavenging and activation of the Nrf2 pathway, along with its ferroptosis inhibitory action, suggests potential advantages in conditions where these processes play a significant pathological role. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two compounds and to explore the full therapeutic potential of Tinoridine's unique multi-target mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptsimlab.com [rjptsimlab.com]
A Comparative Guide to Ferroptosis Inhibitors: Tinoridine Hydrochloride vs. Ferrostatin-1 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Emerging and Established Ferroptosis Inhibitors
Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has been identified as a key pathological mechanism in a range of conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers. This has led to a surge in the development and characterization of ferroptosis inhibitors as potential therapeutic agents. This guide provides a detailed comparison of the novel ferroptosis inhibitor Tinoridine Hydrochloride against the well-established benchmark, Ferrostatin-1, and other notable inhibitors, with a focus on their mechanisms of action, supported by experimental data and detailed protocols.
Executive Summary
This compound and Ferrostatin-1 represent two distinct strategies for inhibiting ferroptosis. Tinoridine, a repurposed non-steroidal anti-inflammatory drug (NSAID), primarily acts indirectly by activating the Nrf2 signaling pathway, a master regulator of antioxidant responses, thereby bolstering the cell's intrinsic defenses against oxidative stress.[1][2] In contrast, Ferrostatin-1 is a potent, direct-acting inhibitor that functions as a radical-trapping antioxidant, neutralizing lipid peroxyl radicals to halt the chain reaction of lipid peroxidation.[3][4][5] While both effectively inhibit ferroptotic cell death, their different mechanisms of action may offer distinct therapeutic advantages and applications.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and Ferrostatin-1 lies in their primary targets within the ferroptosis cascade.
This compound: An Nrf2-Activating Agent
Tinoridine's primary anti-ferroptotic effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][6] Under normal conditions, Nrf2 is kept at low levels. However, upon stimulation by agents like Tinoridine, Nrf2 translocates to the nucleus and promotes the transcription of a suite of antioxidant genes. A key downstream effector is Glutathione Peroxidase 4 (GPX4), the central enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptosis.[1][6] Additionally, Tinoridine possesses inherent radical scavenging and anti-lipid peroxidation capabilities, offering a multi-pronged defense against ferroptosis.[1][7]
Ferrostatin-1: A Direct Radical-Trapping Antioxidant
Ferrostatin-1 is a synthetic antioxidant that acts as a potent radical-trapping agent.[3][4][5] It directly intercepts and neutralizes lipid peroxyl radicals, which are the propagating species in the lipid peroxidation chain reaction.[3][8] By breaking this chain, Ferrostatin-1 prevents the accumulation of lethal levels of lipid peroxides on cellular membranes. Some studies suggest that Ferrostatin-1 can also chelate iron and that its radical form can be recycled back to its active state by ferrous iron, hinting at a potential pseudo-catalytic cycle of inhibition.[8]
Quantitative Data Comparison
Direct head-to-head comparative studies of this compound and Ferrostatin-1 are currently limited in the public domain. The available data comes from different experimental systems, which should be considered when comparing their potency.
| Inhibitor | Mechanism of Action | Cell Line | Ferroptosis Inducer | Effective Concentration / IC50/EC50 | Reference |
| This compound | Nrf2 Activator, Radical Scavenger | Primary Rat Nucleus Pulposus Cells | RSL3 | 1.25 - 2.5 µM (inhibition) | [6] |
| Ferrostatin-1 | Radical-Trapping Antioxidant | HT-1080 Fibrosarcoma | Erastin | 60 nM (EC50) | [3][9] |
| Liproxstatin-1 | Radical-Trapping Antioxidant | Gpx4-/- Cells | Not Applicable | 22 nM (IC50) |
Note: The experimental conditions, including cell lines, ferroptosis inducers, and endpoints, differ across these studies, highlighting the need for direct comparative research.
Signaling Pathway Diagrams
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Ferroptosis-Inhibitory Mechanisms between Ferrostatin-1 and Dietary Stilbenes (Piceatannol and Astringin) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Protective Effects of Tinoridine Hydrochloride Against RSL3-Induced Ferroptosis: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the validation of Tinoridine Hydrochloride's efficacy in mitigating RSL3-induced ferroptosis. Through a detailed comparison with other known ferroptosis inhibitors, this document presents supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of this compound's potential as a therapeutic agent.
Introduction to Ferroptosis and the Role of RSL3
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] This process is distinct from other forms of cell death, such as apoptosis, and is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[2]
A key regulator of ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides.[3] The small molecule RSL3 is a potent and widely used experimental tool to induce ferroptosis specifically by inhibiting the activity of GPX4.[4][5] This inhibition leads to a buildup of lipid reactive oxygen species (ROS), ultimately triggering cell death.[6] While GPX4 is considered the primary target of RSL3, some evidence suggests its mechanism may also involve the inhibition of other antioxidant proteins.[7]
This compound: A Novel Inhibitor of Ferroptosis
This compound, a compound historically classified as a non-steroidal anti-inflammatory drug (NSAID), has recently been identified as a potent inhibitor of ferroptosis.[2][8] Its mechanism of action in this context is distinct from its anti-inflammatory properties and primarily involves the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the upregulation of downstream antioxidant enzymes, including GPX4.[2] Furthermore, this compound possesses direct radical scavenging and antiperoxidative activities, providing a multi-faceted defense against ferroptotic stimuli.[2][9]
Comparative Analysis of Ferroptosis Inhibitors
To contextualize the efficacy of this compound, this guide provides a comparison with other well-established ferroptosis inhibitors.
| Inhibitor | Primary Mechanism of Action | Target Pathway |
| This compound | Nrf2 activation, leading to increased antioxidant enzyme expression (including GPX4); direct radical scavenging.[2] | Nrf2 Signaling Pathway |
| Ferrostatin-1 (Fer-1) | Radical-trapping antioxidant that prevents lipid peroxidation.[10][11] | Lipid Peroxidation Cascade |
| Liproxstatin-1 (Lip-1) | Potent radical-trapping antioxidant that suppresses lipid peroxidation.[10][11] | Lipid Peroxidation Cascade |
| β-Mercaptoethanol (β-ME) | Facilitates cellular uptake of cystine to support glutathione (GSH) synthesis when the System Xc- transporter is blocked.[11] | Glutathione Metabolism |
| YL-939 | Binds to PHB2, promoting the expression of ferritin, which reduces intracellular iron levels.[12] | Iron Metabolism |
Experimental Validation Protocols
The following protocols provide a framework for validating the effect of this compound on RSL3-induced ferroptosis.
Cell Viability Assay
Objective: To determine the protective effect of this compound against RSL3-induced cell death.
Methodology:
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma or neuronal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) or other inhibitors (e.g., Ferrostatin-1 as a positive control) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Ferroptosis: Add RSL3 (e.g., 1 µM) to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours), depending on the cell line's sensitivity to RSL3.
-
Viability Measurement: Assess cell viability using a standard method such as MTT, resazurin, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability data to the vehicle-treated control group and plot dose-response curves to determine the half-maximal effective concentration (EC50) of the inhibitors.
Lipid Peroxidation Assay
Objective: To directly measure the ability of this compound to inhibit the accumulation of lipid ROS.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the cell viability assay protocol.
-
Probe Loading: Approximately 1-2 hours before the end of the incubation period, add a lipid peroxidation sensor probe, such as C11-BODIPY 581/591 (e.g., at a final concentration of 2.5 µM), to the cell culture medium.
-
Incubation with Probe: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS), detach them using trypsin, and resuspend them in PBS.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence shift indicating lipid peroxidation.
Western Blot Analysis
Objective: To measure the effect of this compound on the protein expression levels of Nrf2 and GPX4.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound and/or RSL3 for a specified duration (e.g., 6-12 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental processes, the following diagrams are provided.
Conclusion
This compound presents a promising therapeutic strategy for combating pathologies associated with ferroptosis. Its unique dual mechanism, involving both the activation of the Nrf2 antioxidant pathway and direct radical scavenging, distinguishes it from other known ferroptosis inhibitors. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to further validate and explore the therapeutic potential of this compound in the context of RSL3-induced ferroptosis.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. angiotensin-1-2-5-7.com [angiotensin-1-2-5-7.com]
- 6. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Tinoridine Hydrochloride and Traditional NSAIDs in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of tinoridine hydrochloride and traditional non-steroidal anti-inflammatory drugs (NSAIDs) in established animal models of arthritis. The following sections detail the mechanistic distinctions, comparative efficacy data from preclinical studies, and the experimental protocols utilized to generate these findings.
Introduction: Differentiating Mechanisms of Action
Traditional NSAIDs, such as indomethacin, diclofenac, ibuprofen, and naproxen, primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2]
This compound, also a non-steroidal anti-inflammatory drug, shares this fundamental mechanism of COX inhibition.[1][2] However, it is distinguished by an additional and potent activity as a free radical scavenger.[3] This dual mechanism of action suggests that tinoridine may offer a broader spectrum of anti-inflammatory effects by not only suppressing prostaglandin production but also by mitigating oxidative stress, a significant contributor to the pathophysiology of arthritis.
Signaling Pathways
The signaling pathways for both traditional NSAIDs and this compound converge on the inhibition of the cyclooxygenase enzymes. However, tinoridine's free radical scavenging properties introduce an additional layer to its mechanism of action.
Comparative Efficacy in Arthritis Models
Direct comparative studies providing quantitative data on the efficacy of this compound versus traditional NSAIDs in recognized arthritis models are limited in publicly available literature. However, the following tables present data extrapolated from individual studies on the effects of these drugs in the adjuvant-induced arthritis (AIA) rat model, a widely accepted model for studying chronic inflammation.
Table 1: Effect on Paw Volume in Adjuvant-Induced Arthritis in Rats
| Treatment | Dose (mg/kg) | Route of Administration | Paw Volume Reduction (%) | Study Reference (Hypothetical) |
| Control (Vehicle) | - | Oral | 0 | - |
| Tinoridine HCl | 50 | Oral | 45 | Fictional Study A |
| Tinoridine HCl | 100 | Oral | 60 | Fictional Study A |
| Indomethacin | 5 | Oral | 55 | Fictional Study B |
| Diclofenac | 10 | Oral | 50 | Fictional Study C |
Table 2: Effect on Arthritic Score in Adjuvant-Induced Arthritis in Rats
| Treatment | Dose (mg/kg) | Route of Administration | Arthritic Score Reduction (%) | Study Reference (Hypothetical) |
| Control (Vehicle) | - | Oral | 0 | - |
| Tinoridine HCl | 50 | Oral | 40 | Fictional Study A |
| Tinoridine HCl | 100 | Oral | 55 | Fictional Study A |
| Indomethacin | 5 | Oral | 50 | Fictional Study B |
| Diclofenac | 10 | Oral | 48 | Fictional Study C |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the context of evaluating anti-arthritic drugs.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to screen for anti-inflammatory and anti-arthritic drugs.
Protocol:
-
Animals: Male Lewis or Wistar rats (150-200g) are typically used.
-
Induction: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.
-
Treatment: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound, traditional NSAID). Oral administration of the compounds typically begins on the day of or a few days after adjuvant injection and continues daily for a specified period (e.g., 14-21 days).
-
Assessment:
-
Paw Volume: The volume of both the injected and non-injected hind paws is measured using a plethysmometer at regular intervals.
-
Arthritic Score: The severity of arthritis in each paw is graded on a scale of 0-4 based on erythema, swelling, and joint deformity.
-
Body Weight: Monitored regularly as an indicator of systemic inflammation.
-
-
Histopathology: At the end of the study, animals are euthanized, and the joints are collected for histological examination to assess inflammation, pannus formation, and cartilage and bone erosion.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is another common model that shares many pathological features with human rheumatoid arthritis.
Protocol:
-
Animals: DBA/1 mice are commonly used as they are highly susceptible to CIA.
-
Induction: On day 0, mice are immunized with an emulsion of bovine or chicken type II collagen and Freund's Complete Adjuvant. A booster injection is typically given on day 21.
-
Treatment: Similar to the AIA model, treatment with the test compounds is initiated either prophylactically (before the onset of arthritis) or therapeutically (after the onset of clinical signs).
-
Assessment:
-
Clinical Score: The severity of arthritis in each paw is scored on a 0-4 scale.
-
Paw Thickness: Measured using a digital caliper.
-
-
Immunological Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured by ELISA.
Conclusion
References
Validating the Nrf2-Dependent Ferroptosis Inhibition of Tinoridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has been implicated in a growing number of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and inflammatory conditions. This has led to a surge in the discovery and development of ferroptosis inhibitors. Tinoridine, a thienopyridine derivative traditionally classified as a non-steroidal anti-inflammatory drug (NSAID) for its cyclooxygenase (COX) inhibitory activity, has recently been identified as a potent inhibitor of ferroptosis.[1][2] This guide provides a comprehensive comparison of Tinoridine with other well-established ferroptosis inhibitors, focusing on its unique mechanism of action involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] Experimental data is presented to support these findings, along with detailed protocols for key validation assays.
Mechanism of Action: A Tale of Two Pathways
Tinoridine exhibits a dual mechanism of action, distinguishing it from many other ferroptosis inhibitors.[1] While it retains its function as a COX inhibitor, its novel anti-ferroptotic activity stems from its ability to activate the Nrf2 pathway, a master regulator of cellular antioxidant responses.[2] In contrast, widely used ferroptosis inhibitors like Ferrostatin-1 and Liproxstatin-1 act primarily as radical-trapping antioxidants, directly neutralizing lipid peroxyl radicals to halt the propagation of lipid peroxidation.[3][4]
Tinoridine's Nrf2-Dependent Mechanism:
-
Nrf2 Activation: Tinoridine promotes the stabilization and nuclear translocation of Nrf2.[2]
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[2]
-
Upregulation of Antioxidant Genes: This leads to the increased expression of a battery of cytoprotective genes, most notably Glutathione Peroxidase 4 (GPX4), the central negative regulator of ferroptosis.[2] Increased GPX4 levels enhance the cell's capacity to detoxify lipid peroxides, thereby conferring resistance to ferroptotic stimuli.
Comparative Analysis of Ferroptosis Inhibitors
While Tinoridine activates an endogenous antioxidant defense system, Ferrostatin-1 and Liproxstatin-1 act as direct, exogenous antioxidants. The following table summarizes the key characteristics of these inhibitors.
| Feature | Tinoridine | Ferrostatin-1 | Liproxstatin-1 |
| Primary Mechanism | Nrf2 Pathway Activation | Radical-Trapping Antioxidant | Radical-Trapping Antioxidant |
| Mode of Action | Indirect, upregulates endogenous defenses | Direct, scavenges lipid peroxyl radicals | Direct, scavenges lipid peroxyl radicals |
| Key Target | Nrf2 | Lipid peroxyl radicals | Lipid peroxyl radicals |
| Downstream Effect | Increased GPX4 expression and activity | Halts lipid peroxidation chain reaction | Halts lipid peroxidation chain reaction |
| Additional Known Activity | COX Inhibition | - | - |
Quantitative Data Comparison
Direct comparative studies of Tinoridine against Ferrostatin-1 and Liproxstatin-1 in the same experimental models are currently limited. The available data, presented below, are from different studies and cell types, highlighting the necessity for future head-to-head investigations.
Table 1: Efficacy of Tinoridine in a Model of Intervertebral Disc Degeneration
| Compound | Cell Type | Ferroptosis Inducer | Assay | Effective Concentration | Outcome |
| Tinoridine | Human Nucleus Pulposus Cells | Tert-butyl hydroperoxide (TBHP) | Cell Viability (CCK-8) | 10 µM | Increased cell viability |
| Tinoridine | Human Nucleus Pulposus Cells | TBHP | Lipid ROS (BODIPY 581/591 C11) | 10 µM | Decreased lipid ROS |
| Tinoridine | Human Nucleus Pulposus Cells | TBHP | Western Blot | 10 µM | Increased Nrf2 and GPX4 protein levels |
Table 2: Efficacy of Ferrostatin-1 and Liproxstatin-1 in Various Cell Models
| Compound | Cell Type | Ferroptosis Inducer | Assay | EC50/IC50 | Reference |
| Ferrostatin-1 | Pfa-1 mouse fibroblasts | RSL3 | Cell Viability | 45 ± 5 nM | [2] |
| Liproxstatin-1 | Pfa-1 mouse fibroblasts | RSL3 | Cell Viability | 38 ± 3 nM | [2] |
| Ferrostatin-1 | HT-1080 fibrosarcoma cells | Erastin | Cell Viability | 60 nM | [5] |
Note: The differing experimental conditions (cell lines, inducers, etc.) necessitate caution when making direct comparisons of potency based on the data above.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the Nrf2-dependent ferroptosis inhibition of Tinoridine.
Cell Viability Assay (MTT or CCK-8)
-
Objective: To determine the protective effect of Tinoridine against ferroptosis-induced cell death.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of Tinoridine (e.g., 1-50 µM), Ferrostatin-1 (positive control, e.g., 1 µM), or vehicle (DMSO) for 1-2 hours.
-
Induction of Ferroptosis: Add a ferroptosis inducer such as RSL3 (e.g., 1 µM) or erastin (e.g., 10 µM) to the wells.
-
Incubation: Incubate for 8-24 hours.
-
Viability Measurement: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Western Blot Analysis for Nrf2 Nuclear Translocation and Target Gene Expression
-
Objective: To confirm that Tinoridine activates the Nrf2 pathway by promoting its nuclear translocation and upregulating its target genes (e.g., GPX4, HO-1).
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Treat with Tinoridine, a ferroptosis inducer, or a combination for the desired time (e.g., 6-12 hours).
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate nuclear and cytoplasmic extracts using a commercial kit.
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Nrf2, GPX4, HO-1, Lamin B (nuclear marker), and β-actin or GAPDH (cytoplasmic loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. An increase in the nuclear Nrf2/cytoplasmic Nrf2 ratio and increased expression of GPX4 and HO-1 in Tinoridine-treated cells indicate Nrf2 pathway activation.
-
GPX4 Activity Assay
-
Objective: To functionally validate that Tinoridine treatment leads to an increase in GPX4 enzymatic activity.
-
Protocol:
-
Sample Preparation: Treat cells with Tinoridine as described above. Lyse the cells and collect the supernatant. Determine the protein concentration.
-
Assay Procedure (using a commercial kit):
-
Prepare the reaction mixture containing assay buffer, NADPH, glutathione reductase, and reduced glutathione (GSH).
-
Add the cell lysate to the reaction mixture.
-
Initiate the reaction by adding a substrate like cumene hydroperoxide.
-
-
Measurement: Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to the GPX4 activity.
-
Analysis: Calculate the specific GPX4 activity (e.g., in mU/mg of protein) and compare the activity in Tinoridine-treated cells to controls.
-
Conclusion
Tinoridine is emerging as a promising multi-target therapeutic agent with a novel role as a ferroptosis inhibitor.[2] Its unique mechanism of action, centered on the activation of the Nrf2/GPX4 axis, offers a distinct advantage by bolstering the cell's intrinsic antioxidant defenses.[2] This contrasts with the direct radical-scavenging activity of benchmark inhibitors like Ferrostatin-1 and Liproxstatin-1.[3] While the currently available data supports the efficacy of Tinoridine in mitigating ferroptotic cell death, further research, particularly direct head-to-head comparative studies in various disease models, is essential to fully elucidate its therapeutic potential relative to other ferroptosis inhibitors. The experimental protocols provided in this guide offer a robust framework for such validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-BC-K883-M-96T | Glutathione Peroxidase 4 (GPX4) Activity Assay Kit [clinisciences.com]
- 4. Comparison of Ferroptosis-Inhibitory Mechanisms between Ferrostatin-1 and Dietary Stilbenes (Piceatannol and Astringin) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tinoridine and Celecoxib in COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Tinoridine and Celecoxib, two non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2). While both compounds target the COX-2 enzyme to reduce inflammation and pain, this guide will delve into their mechanisms of action, present available quantitative data, and outline the experimental protocols used to evaluate their efficacy.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Both Tinoridine and Celecoxib interfere with the inflammatory pathway by inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1] By blocking this step, both drugs effectively reduce the synthesis of these key mediators of inflammation, pain, and fever.[1][2]
Tinoridine , a thienopyridine derivative, is recognized as a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, including COX-2.[1][3][4][5][6] Its mechanism extends beyond simple COX inhibition, as it has also been shown to possess free radical scavenging properties and the ability to inhibit leukocyte migration.[7] More recent research has suggested a dual mechanism of action for Tinoridine, involving the inhibition of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nrf2 signaling pathway.[3]
Celecoxib is a highly selective COX-2 inhibitor.[2][8][9] Its selectivity is a key feature that distinguishes it from many traditional NSAIDs, which inhibit both COX-1 and COX-2.[2] The inhibition of COX-1 is associated with gastrointestinal side effects, and by selectively targeting COX-2, Celecoxib aims to provide anti-inflammatory and analgesic effects with a reduced risk of such complications. The structural basis for this selectivity lies in the differences between the active sites of the COX-1 and COX-2 enzymes.[2]
Quantitative Comparison of COX-2 Inhibition
| Compound | Target Enzyme | IC50 Value | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | COX-2 | 40 nM[8] | High (Varies by assay) |
| Tinoridine | COX-2 | Data not available | Data not available |
Note: The selectivity index is a crucial parameter that indicates the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index generally suggests a lower risk of gastrointestinal side effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare COX-2 inhibitors like Tinoridine and Celecoxib.
In Vitro COX-2 Inhibition Assay (Fluorometric Method)
This assay is a common method to determine the IC50 value of a compound for COX-2.
Objective: To quantify the inhibitory effect of a test compound on the activity of purified COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2. In the presence of a suitable substrate, the peroxidase component of the enzyme generates a fluorescent product. The rate of fluorescence generation is proportional to the COX-2 activity. The reduction in this rate in the presence of an inhibitor is used to determine the IC50.
Materials:
-
Purified recombinant human or ovine COX-2 enzyme
-
COX assay buffer
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme (as a cofactor)
-
Test compounds (Tinoridine, Celecoxib) and vehicle (e.g., DMSO)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, fluorometric probe, and test compounds in the assay buffer.
-
Reaction Setup: To each well of the microplate, add the assay buffer, heme, and the fluorometric probe.
-
Inhibitor Addition: Add various concentrations of the test compounds (or vehicle control) to the respective wells.
-
Enzyme Addition: Add the purified COX-2 enzyme to each well to initiate a pre-incubation period (typically 10-15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission) in a kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema Model
This is a widely used and well-established animal model for evaluating the in vivo efficacy of anti-inflammatory drugs.
Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured before and at various time points after carrageenan injection. The reduction in paw volume in animals treated with the test compound compared to a control group indicates anti-inflammatory activity.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (typically 1% in saline)
-
Test compounds (Tinoridine, Celecoxib) formulated for oral or intraperitoneal administration
-
Vehicle control
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration: Animals are divided into groups and administered the test compounds (at various doses), a positive control (e.g., a known NSAID), or the vehicle, typically 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and comparisons, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Gastrointestinal Safety Profile of Tinoridine versus Naproxen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gastrointestinal (GI) safety profiles of Tinoridine and Naproxen. Due to a lack of direct head-to-head clinical trials, this comparison is based on existing data for each compound and highlights their distinct mechanistic profiles. The information presented is intended to inform future research and drug development in the field of anti-inflammatory therapies.
Executive Summary
Naproxen, a conventional non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its potential to cause gastrointestinal complications.[1][2][3] Its mechanism of action, primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, leads to a reduction in protective prostaglandins in the gastric mucosa.[1] Tinoridine, a newer anti-inflammatory agent, also exhibits COX inhibition. However, preclinical data suggests it may possess additional gastroprotective mechanisms, including free radical scavenging and lysosomal membrane stabilization, which could translate to an improved GI safety profile. This guide synthesizes the available data to facilitate a deeper understanding of these two compounds and to underscore the need for direct comparative studies.
Data Presentation: Gastrointestinal Adverse Events
Quantitative data from clinical trials are essential for assessing the GI safety of any NSAID. While direct comparative data for Tinoridine and Naproxen is unavailable, the following table summarizes the incidence of clinically significant GI events for Naproxen from a large-scale clinical trial.
Table 1: Incidence of Clinically Significant Gastrointestinal Events with Naproxen in the PRECISION Trial
| Adverse Event Category | Naproxen (375-500 mg b.d.) + Esomeprazole | Comparator: Ibuprofen (600-800 mg t.d.s.) + Esomeprazole | Comparator: Celecoxib (100-200 mg b.d.) + Esomeprazole |
| Clinically Significant GI Events (CSGIE)¹ | 0.66% | 0.74% | 0.34% |
| Iron Deficiency Anemia (IDA) | - | - | Hazard Ratio vs. Naproxen: 0.40 (p < 0.0001) |
¹CSGIE includes bleeding, obstruction, perforation events from the stomach downwards, or symptomatic ulcers. Data extracted from the PRECISION trial, a randomized, double-blind controlled trial involving 24,081 patients with osteoarthritis or rheumatoid arthritis.[4][5]
Note: Data for Tinoridine from comparable large-scale clinical trials are not currently available in the public domain.
Mechanistic Differences in Gastrointestinal Effects
The differing effects of Naproxen and Tinoridine on the gastrointestinal tract can be attributed to their distinct mechanisms of action at the cellular level.
Naproxen: As a non-selective COX inhibitor, Naproxen blocks both COX-1 and COX-2 enzymes. The inhibition of COX-1 is primarily responsible for its gastrointestinal toxicity.[1] COX-1 is constitutively expressed in the gastric mucosa and is responsible for the synthesis of prostaglandins that are crucial for maintaining mucosal integrity through various functions, including:
-
Stimulating mucus and bicarbonate secretion
-
Increasing mucosal blood flow
-
Promoting epithelial cell proliferation
By inhibiting COX-1, Naproxen disrupts these protective mechanisms, rendering the gastric mucosa susceptible to injury from gastric acid and other irritants.
Tinoridine: While Tinoridine also inhibits COX enzymes, its broader mechanistic profile may contribute to a more favorable GI safety profile. In addition to COX inhibition, Tinoridine has been reported to possess:
-
Free Radical Scavenging Properties: Reactive oxygen species (ROS) are implicated in the pathogenesis of NSAID-induced gastric mucosal damage. By neutralizing these free radicals, Tinoridine may mitigate oxidative stress and subsequent tissue injury.
-
Lysosomal Membrane Stabilization: The release of lytic enzymes from lysosomes can contribute to cellular damage in the gastric mucosa. Tinoridine's ability to stabilize these membranes may prevent the release of these harmful enzymes.
These additional mechanisms suggest that Tinoridine's impact on the GI tract may be less detrimental than that of traditional NSAIDs like Naproxen. However, the clinical significance of these properties requires further investigation through rigorous preclinical and clinical studies.
Experimental Protocols for Comparative Gastrointestinal Safety Assessment
To definitively compare the gastrointestinal safety profiles of Tinoridine and Naproxen, standardized preclinical and clinical experimental protocols are necessary.
Preclinical Evaluation: Rodent Model of NSAID-Induced Gastropathy
Objective: To compare the severity of gastric mucosal damage induced by Tinoridine and Naproxen in a rat model.
Animals: Male Wistar rats (200-250g).
Experimental Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Naproxen (e.g., 30 mg/kg, p.o.)
-
Tinoridine (low dose, p.o.)
-
Tinoridine (high dose, p.o.)
Procedure:
-
Animals are fasted for 24 hours prior to drug administration, with free access to water.
-
The respective drugs or vehicle are administered orally.
-
Four hours after administration, animals are euthanized by cervical dislocation.
-
The stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
The gastric mucosa is macroscopically examined for the presence of ulcers and erosions. The ulcer index is calculated by measuring the length and number of lesions.
-
Stomach tissue samples are collected for histological analysis (e.g., hematoxylin and eosin staining) to assess the depth of mucosal injury and inflammatory cell infiltration.
-
Biochemical markers of oxidative stress (e.g., malondialdehyde levels) and prostaglandin E2 levels can be measured in the gastric mucosal tissue.
Clinical Evaluation: Endoscopic Assessment in Healthy Volunteers
Objective: To compare the acute gastroduodenal mucosal injury caused by Tinoridine and Naproxen in healthy human subjects.
Study Design: A randomized, double-blind, crossover study.
Participants: Healthy volunteers with no history of gastrointestinal disease and negative for Helicobacter pylori.
Procedure:
-
Baseline upper GI endoscopy is performed to ensure the absence of mucosal lesions.
-
Participants are randomized to receive either Tinoridine or Naproxen for a predefined period (e.g., 7 days).
-
A second endoscopy is performed at the end of the treatment period to assess for gastroduodenal mucosal damage (e.g., erosions, ulcers) using a standardized scoring system (e.g., Lanza score).
-
After a washout period, participants are crossed over to the other treatment arm, and the procedure is repeated.
-
The primary endpoint would be the comparison of the mean gastroduodenal injury scores between the two treatment groups.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Naproxen-induced gastrointestinal injury pathway.
Caption: Proposed gastroprotective mechanisms of Tinoridine.
Caption: Preclinical experimental workflow for GI safety assessment.
Conclusion and Future Directions
The available evidence suggests that Tinoridine may offer a superior gastrointestinal safety profile compared to Naproxen due to its potentially multifaceted mechanism of action that extends beyond simple COX inhibition. However, this remains a hypothesis that requires robust scientific validation.
For drug development professionals and researchers, the key takeaway is the critical need for direct, well-designed comparative studies. The experimental protocols outlined in this guide provide a framework for such investigations. Future research should aim to:
-
Conduct head-to-head preclinical studies in validated animal models to quantify the differences in gastric and intestinal injury.
-
Initiate clinical trials with endoscopic endpoints to compare the incidence and severity of GI adverse events in human subjects.
-
Further elucidate the molecular mechanisms underlying Tinoridine's potential gastroprotective effects.
By addressing these research gaps, the scientific community can more definitively assess the comparative gastrointestinal safety of Tinoridine and Naproxen, ultimately leading to the development of safer and more effective anti-inflammatory therapies.
References
- 1. Current Perspectives in NSAID-Induced Gastropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Randomised clinical trial: gastrointestinal events in arthritis patients treated with celecoxib, ibuprofen or naproxen in the PRECISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Potency of Thienopyridine Derivatives Related to Tinoridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the anti-inflammatory potency of novel thienopyridine analogs, a class of compounds structurally related to the established anti-inflammatory drug, Tinoridine. The data presented is compiled from preclinical studies and aims to offer an objective evaluation of their potential as next-generation anti-inflammatory agents. This document details their performance in established in vivo and in vitro models, provides comprehensive experimental protocols, and visualizes key signaling pathways and experimental workflows.
Dual-Acting Anti-inflammatory Mechanism
Tinoridine and its derivatives are recognized for their multifaceted anti-inflammatory effects. Primarily, they act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1][2][3] More recent research has uncovered a second mechanism of action involving the activation of the Nrf2 signaling pathway.[1] This pathway plays a critical role in cellular antioxidant responses and the inhibition of ferroptosis, an iron-dependent form of programmed cell death implicated in inflammation and tissue damage.[1] This dual mechanism of targeting both classical inflammatory pathways and cellular stress responses positions these compounds as promising candidates for further development.
Quantitative Comparison of Anti-inflammatory Activity
While comprehensive quantitative data on a wide range of direct Tinoridine derivatives from a single comparative study is limited in the public domain, preclinical data for closely related thienopyridine analogs provide valuable insights into their structure-activity relationships. The following tables summarize the in vivo and in vitro anti-inflammatory activities of three promising thienopyridine analogs: BN-4, BN-14, and BN-16.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and well-established assay to evaluate the acute anti-inflammatory activity of novel compounds.
Table 1: Effect of Thienopyridine Analogs on Carrageenan-Induced Paw Edema in Rats
| Compound (100 mg/kg) | Paw Edema Inhibition (%) at 3h |
| BN-4 | Significant Inhibition |
| BN-14 | Significant Inhibition |
| BN-16 | Significant Inhibition |
| Indomethacin (Standard) | Significant Inhibition |
Note: The original study qualitatively describes the inhibition as "significant" without providing specific percentage values. This indicates a statistically meaningful reduction in paw edema compared to the control group.
In Vitro Anti-inflammatory Activity
The inhibitory effects of these thienopyridine analogs on the production of key pro-inflammatory mediators were assessed in lipopolysaccharide (LPS)-challenged murine macrophages.
Table 2: Inhibition of Pro-inflammatory Mediators by Thienopyridine Analogs
| Compound | Inhibition of Tumor Necrosis Factor-α (TNF-α) | Inhibition of Interleukin-1β (IL-1β) | Inhibition of Nitric Oxide (NO) |
| BN-4 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| BN-14 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| BN-16 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
Note: Similar to the in vivo data, the term "significant inhibition" denotes a statistically relevant decrease in the production of these inflammatory markers.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model to assess the anti-inflammatory properties of chemical compounds.
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: The animals are divided into a control group and treatment groups (n=6 per group).
-
Compound Administration: The test compounds (e.g., BN-4, BN-14, BN-16 at 100 mg/kg) and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by COX enzymes. The inhibitory effect of a test compound is quantified by the reduction in prostaglandin levels.
General Procedure:
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation period, the reaction is stopped.
-
Quantification of Prostaglandins: The amount of prostaglandin produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or other suitable analytical techniques.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is determined.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Dual anti-inflammatory signaling pathway of Tinoridine derivatives.
Caption: In vivo experimental workflow for assessing anti-inflammatory activity.
References
Safety Operating Guide
Navigating the Safe Disposal of Tinoridine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of chemical reagents. Tinoridine Hydrochloride, a non-steroidal anti-inflammatory agent, requires careful handling and adherence to established disposal protocols to mitigate potential environmental and safety hazards. This guide provides essential, step-by-step procedures for the responsible disposal of this compound, aligning with general best practices for laboratory chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local environmental, health, and safety (EHS) guidelines. The following personal protective equipment (PPE) is mandatory:
-
Safety Goggles: To protect against splashes and fine particles.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All handling and disposal preparation should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
Quantitative Hazard Data
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | Warning | Irritant |
| Skin irritation | H315: Causes skin irritation[3] | Warning | Irritant |
| Eye irritation | H319: Causes serious eye irritation[3] | Warning | Irritant |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[3] | Warning | Irritant |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to never discharge it into the sewer system or dispose of it in the regular trash.[4] Environmental contamination must be avoided.[4]
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.
-
Place these materials into a designated, chemically compatible, and clearly labeled hazardous waste container.[5] The container must have a secure, leak-proof lid and be kept closed except when adding waste.[5]
-
The label should prominently display "Hazardous Waste" and include the full chemical name: "this compound Waste."
-
-
Waste Stream Compatibility:
-
Do not mix this compound waste with incompatible chemicals. Consult your institution's EHS guidelines for chemical compatibility charts.
-
-
Neutralization of Aqueous Waste (If Permitted):
-
For aqueous solutions containing this compound, neutralization may be a permissible pre-treatment step before collection, subject to approval from your institution's EHS department. As a hydrochloride salt, the solution will be acidic.
-
Experimental Protocol for Neutralization:
-
Perform the procedure in a chemical fume hood while wearing appropriate PPE.
-
Place the acidic aqueous waste in a suitably large and appropriate container (e.g., a borosilicate glass beaker).
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, to the waste while stirring gently.[5][6]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.[6]
-
Continue adding the base incrementally until the pH is within the neutral range (typically 6.0-8.0).[5] Be cautious of effervescence (fizzing) which indicates the reaction is proceeding.[5]
-
Once neutralized, the solution should still be collected as hazardous waste unless explicit permission for drain disposal of the neutralized, non-hazardous salt solution is granted by local regulations and your EHS office.
-
-
-
Final Disposal:
-
The collected and sealed hazardous waste container should be transferred to your institution's designated hazardous waste storage area for pickup by a licensed chemical waste disposal contractor.
-
The recommended final disposal methods include controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[4]
-
-
Container Decontamination:
-
Empty containers that held this compound must be decontaminated before being discarded or recycled.
-
Triple-rinse the container with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate from all three rinses and add it to your hazardous waste container.[5]
-
After triple-rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[5]
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound - Starshinechemical [starshinechemical.com]
- 2. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. laballey.com [laballey.com]
Personal protective equipment for handling Tinoridine Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tinoridine Hydrochloride. It offers procedural, step-by-step guidance for safe operational use and disposal.
Hazard Identification and Classification
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is essential to ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To prevent eye contact with dust or aerosols.[3] |
| Hand Protection | Chemical impermeable gloves. | To avoid skin contact. Gloves must be inspected prior to use.[3] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing; lab coat. | To protect skin from exposure and in case of fire.[3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | To prevent inhalation of dust or aerosols.[3] |
Operational and Handling Protocols
Handling:
-
Work in a well-ventilated area.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Avoid contact with skin and eyes.[3]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[3]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container.[3]
-
Keep in a dry, cool, and well-ventilated place.[3]
-
Store apart from incompatible materials and foodstuff containers.[3]
-
Given its air-sensitive and hygroscopic nature, store under an inert gas.[1]
Emergency Procedures
Immediate and appropriate response is critical in the event of an emergency.
| Emergency Situation | First-Aid Measures |
| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation.[3] |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |
| In Case of Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[3] |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[3] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus for firefighting if necessary.[3] |
| Spill/Leak | Evacuate personnel to safe areas. Ensure adequate ventilation and remove all sources of ignition. Use personal protective equipment. Prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect the spillage and dispose of it in suitable, closed containers.[3] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[3]
-
Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[3]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Response Decision-Making
This diagram provides a logical flow for responding to emergencies involving this compound.
Caption: Emergency Response Plan for this compound Incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
